Sgc-cbp30

Catalog No.
S548917
CAS No.
M.F
C28H33ClN4O3
M. Wt
509.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sgc-cbp30

Product Name

Sgc-cbp30

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

solubility

Soluble in DMSO, not in water

Synonyms

SGC-CBP30; SGC-CBP 30; SGC-CBP-30.

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5

The exact mass of the compound Sgc-cbp30 is 508.22412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Mechanism of Action and Biological Consequences

Author: Smolecule Technical Support Team. Date: February 2026

The table below details the primary molecular and cellular consequences of SGC-CBP30 inhibition.

Aspect Specific Effect / Target Measured Outcome / Assay Key Finding / Consequence
Direct Molecular Target CREBBP/EP300 bromodomains [1] [2] Biochemical binding affinity (Kd/IC50) [1] [2] Kd: 47 nM (CREBBP); IC50: 21 nM (CREBBP), 38 nM (EP300) [1] [2]
Cellular Target Engagement Displacement of CBP from chromatin [3] NanoBRET (CBP-H3.3 interaction) [3] EC50: 0.28 μM [3]
Downstream Transcriptional Effects Suppression of IRF4 and its network (e.g., MYC) [3] RNA expression analysis [3] Preferentially abrogates viability of multiple myeloma cells; causes G1 cell cycle arrest and apoptosis [3]
Impact on Cell Identity Silencing of somatic cell gene programs [4] H3K27Ac levels & chromatin accessibility [4] Decreased H3K27Ac at promoters/enhancers; enhances somatic cell reprogramming to pluripotency [4]
Immunomodulatory Role Modulation of T cell function [5] Analysis of Treg biology [5] Suppresses human Th17 responses; potential application in cancer immunotherapy [5]

The following diagram summarizes the core mechanism of this compound and its downstream effects on two key biological processes: cancer cell survival and somatic cell reprogramming.

G SGC_CBP30 This compound CBP_EP300_BRD CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300_BRD Binds & Inhibits Disrupted_Recognition Disrupted Histone Recognition SGC_CBP30->Disrupted_Recognition Prevents Acetylated_Histone Acetylated Histone (H3K27ac, etc.) CBP_EP300_BRD->Acetylated_Histone Normally Recognizes Chromatin_Accessibility Reduced Chromatin Accessibility Disrupted_Recognition->Chromatin_Accessibility Altered_Transcription Altered Gene Expression Chromatin_Accessibility->Altered_Transcription IRF4_Myc_Axis Oncogenic IRF4/MYC Axis Altered_Transcription->IRF4_Myc_Axis Suppresses Somatic_Genes Somatic Cell-Specific Genes (e.g., PRRX1) Altered_Transcription->Somatic_Genes Silences Th17_Treg Immune Cell Function (Th17, Tregs) Altered_Transcription->Th17_Treg Modulates Myeloma_Death Multiple Myeloma: G1 Cell Cycle Arrest & Apoptosis IRF4_Myc_Axis->Myeloma_Death Enhanced_Reprogramming Enhanced Somatic Cell Reprogramming (iPSC) Somatic_Genes->Enhanced_Reprogramming Immunomodulation Immunomodulation Th17_Treg->Immunomodulation

This compound inhibits CBP/EP300 bromodomains to disrupt acetyl-lysine recognition, leading to transcriptional changes in oncogenic, developmental, and immunomodulatory pathways.

Experimental Protocols for Key Assays

For researchers aiming to validate the activity of this compound, here are detailed methodologies for key cellular assays cited in the literature.

Cellular Viability and Proliferation Assay (GI50 Determination)

This protocol is used to determine the concentration that causes 50% growth inhibition (GI50), particularly in hematological malignancy cell lines [3].

  • Cell Lines: Use sensitive multiple myeloma cell lines (e.g., LP-1) and, for comparison, other blood cancer lines.
  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM) for a defined period, typically 72-96 hours.
  • Viability Measurement: Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
  • Data Analysis: Calculate the GI50 value using non-linear regression curve fitting of the log(inhibitor) vs. response data.
NanoBRET Target Engagement Assay

This assay quantitatively measures the displacement of CBP from histones in a cellular context [3].

  • Cell System: Use cells (e.g., HEK293) transiently or stably expressing a NanoLuc-CBP bromodomain fusion protein.
  • Assay Principle: The fusion protein binds to acetylated histones, bringing the NanoLuc luciferase into proximity with a fluorescently labeled bromodomain ligand, generating a BRET (Bioluminescence Resonance Energy Transfer) signal.
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a short incubation period (e.g., 2-4 hours).
  • Measurement and Analysis: Measure both luminescence and fluorescence, and calculate the BRET ratio. The EC50 is determined from the dose-response curve of decreasing BRET signal.
Cellular Reprogramming Assay

This protocol assesses the enhancement of induced pluripotent stem cell (iPSC) generation, a key phenotype identified for this compound [4].

  • Starting Cells: Use human neonatal fibroblasts transduced with OSKM (OCT4, SOX2, KLF4, MYC) factors.
  • Compound Treatment: Add 0.5 µM this compound to the culture medium at the initiation of reprogramming (Day 1). The medium can be refreshed every other day.
  • Critical Timing: Treatment is most effective during the early stages (Days 1-6 or 1-14). Later treatment windows have minimal effect.
  • Endpoint Analysis: Quantify reprogramming efficiency on Day 21 by counting the number of Tra-1-60 positive colonies via immunostaining or flow cytometry.

Important Considerations for Researchers

  • Selectivity and Off-Targets: While this compound is selective for CBP/EP300 over other bromodomain families, it shows minimal activity against the BET bromodomains (BRD2, BRD3, BRD4) [1] [3]. It also has off-target activity against Adrenergic receptor alpha 2C, PDE5, and PAF at low micromolar concentrations [1]. It is recommended to use a concentration ≤ 2.5 µM in cellular assays to minimize off-target effects and to employ orthogonal methods or additional CBP/EP300 inhibitors for validation [1] [3].
  • Catalytic HAT vs. Bromodomain Inhibition: It is critical to distinguish between inhibiting the bromodomain and the catalytic HAT domain of CBP/EP300. While bromodomain inhibition with this compound enhances reprogramming, direct catalytic inhibition of the HAT domain prevents it entirely [4]. The two domains have distinct biological functions.

References

Comprehensive Technical Guide: Discovery and Optimization of SGC-CBP30 as a CBP/p300 Bromodomain Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of CBP/p300

CREB-binding protein (CBP or CREBBP) and E1A-binding protein p300 (EP300) are highly homologous (96% sequence similarity in bromodomains) transcriptional co-activators that function as lysine acetyltransferases (KATs). These multidomain proteins contain a bromodomain (BRD) that specifically recognizes acetylated lysine (Kac) residues on histones and non-histone proteins, acting as critical "readers" in epigenetic regulation [1] [2].

The CBP/p300 bromodomain has emerged as a promising therapeutic target in oncology due to its involvement in various cancers. Research has demonstrated that CBP is highly expressed in advanced prostate cancer, with expression levels positively correlated with patient outcomes [3]. In multiple myeloma, CBP/EP300 bromodomain inhibition preferentially abrogates viability by directly suppressing IRF4 transcription factor expression and its target gene c-MYC [4]. The bromodomain has also been implicated in acute myeloid leukemia, Rubinstein-Taybi syndrome, and colorectal carcinoma [5].

Discovery and Initial Optimization of SGC-CBP30

Fragment-Based Discovery Approach

The discovery of this compound originated from a fragment-based screening strategy targeting the CBP/p300 bromodomains. Researchers started with the non-selective 3,5-dimethylisoxazole BRD inhibitor (compound 5, MW = 213 Da) as an attractive fragment due to its favorable ligand efficiency (0.45) and LipE (3.5) for CBP [1].

A structure-based design approach was employed, guided by X-ray crystallography of initial fragments bound to the CBP bromodomain (PDB: 4TS8). Analysis revealed two key regions for potential interaction:

  • Region 1: The hydrophobic ZA-channel with potential interactions with backbone carbonyls and carboxamide of Q1113
  • Region 2: A surface analogous to the WPF shelf of BRD4(1), featuring the side chain of R1173 as a potential selectivity determinant [1]
Library Synthesis and Hit Identification

Parallel synthesis employing Suzuki couplings with 3,5-dimethylisoxazole-4-boronic acid pinacol ester and diverse heteroaryl bromides generated an initial library of 83 compounds [1]. Screening via differential scanning fluorimetry (DSF) identified compound 8 as a promising hit, which was subsequently optimized through structure-guided medicinal chemistry to improve potency and selectivity.

G Fragment_Screening Fragment Screening 3,5-dimethylisoxazole scaffold Structure_Analysis X-ray Structure Analysis (PDB: 4TS8) Fragment_Screening->Structure_Analysis Library_Synthesis Parallel Suzuki Couplings 83 compounds Structure_Analysis->Library_Synthesis DSF_Screening DSF Screening ΔTm measurement Library_Synthesis->DSF_Screening Hit_Identification Hit Identification Compound 8 DSF_Screening->Hit_Identification Optimization Structure-Guided Optimization Hit_Identification->Optimization SGC_CBP30 This compound Optimization->SGC_CBP30

Figure 1: this compound Discovery Workflow - From initial fragment screening to optimized chemical probe through structure-based design

Biochemical and Cellular Characterization

Binding Affinity and Selectivity Profile

This compound demonstrates high potency for CBP/p300 bromodomains with dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300 [6] [7]. The compound exhibits excellent selectivity, showing 40-fold and 250-fold selectivity over the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)), respectively [1] [8].

Table 1: Biochemical Profiling of this compound

Parameter Value Assay Method Reference
CBP Kd 21 nM Isothermal Titration Calorimetry (ITC) [1]
p300 Kd 32 nM Isothermal Titration Calorimetry (ITC) [1]
BRD4(1) Selectivity 40-fold Thermal Shift Assay (TSA) & ITC [1]
BRD4(2) Selectivity 250-fold Thermal Shift Assay (TSA) & ITC [1]
Cellular Target Engagement (EC50) 0.28 μM NanoBRET (CBP-H3.3 binding) [4]
Cellular Activity and Antiproliferative Effects

This compound demonstrates potent cellular activity across various cancer models. In multiple myeloma cells, it induces G1 cell cycle arrest and apoptosis through direct suppression of IRF4 and subsequent downregulation of c-MYC [4]. The compound reduces IL-17A secretion in Th17 cells at low micromolar concentrations, suggesting anti-inflammatory applications [7].

Table 2: Cellular Activity of this compound in Various Cancer Models

Cell Line Cancer Type Assay IC50/EC50 Reference
OPM-2 Multiple Myeloma Anti-proliferative (5 days) 2.64 μM [7]
MOLM-13 Acute Myeloid Leukemia Cell Growth Inhibition (5 days) 1.53 μM [7]
RKO Colorectal Cancer p53 Reporter Assay 1.5 μM [8]
HEK293 Embryonic Kidney NanoBRET (CBP-H3.3 binding) 2.8 μM [7]
AMO1 Multiple Myeloma MYC Expression Reduction (6 hrs) 2.7 μM [8]

G SGC_CBP30 This compound CBP/p300 Bromodomain Inhibition H3K27ac Reduced H3K27 Acetylation Binding SGC_CBP30->H3K27ac IRF4 IRF4 Suppression H3K27ac->IRF4 cMYC c-MYC Downregulation IRF4->cMYC Cell_Cycle G1 Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis Induction cMYC->Apoptosis Anti_proliferative Anti-proliferative Effects Cell_Cycle->Anti_proliferative Apoptosis->Anti_proliferative

Figure 2: this compound Mechanism of Action - Molecular pathway through which CBP/p300 bromodomain inhibition exerts anti-proliferative effects in cancer cells

Structural Biology and Binding Mode

The binding mode of this compound and related compounds has been elucidated through X-ray crystallography (PDB: 4NR7). The structure reveals that:

  • The 3,5-dimethylisoxazole group serves as an acetyl-lysine mimetic, forming hydrogen bonds with conserved residues Tyr1125 and Asn1168 in the Kac recognition pocket [2]
  • The nitrogen atom of benzimidazole interacts with Arg1173 through a water-mediated hydrogen bonding network
  • The 3-chloro-4-methoxyphenethyl group extends into the hydrophobic ZA-channel, contributing to binding affinity [2]
  • The (S)-2-(morpholino)propyl group projects toward the BC loop, potentially influencing selectivity [1]

The distinct binding mode compared to BET bromodomains, particularly interactions with the ZA channel and residues like Arg1173, explains the observed selectivity profile of this compound [1].

Experimental Protocols and Methodologies

Biochemical Assays

Thermal Shift Assay (TSA) Protocol:

  • Reactions: 10 μM protein, 200 μM compound in 10 mM HEPES pH 7.5, 150 mM NaCl
  • Detection: SYPRO Orange dye (1:1000 dilution)
  • Instrument: Bio-Rad CFX96 Real-Time PCR system
  • Data Analysis: ΔTm calculation relative to DMSO control [5]

Isothermal Titration Calorimetry (ITC):

  • Used for determining precise Kd values (21 nM for CBP, 32 nM for p300)
  • Validated selectivity over BET bromodomains [1]
Cellular Target Engagement Assays

NanoBRET Target Engagement:

  • Measures inhibition of CBP-bromodomain binding to histone H3.3
  • EC50 = 0.28 μM for this compound [4]

Chromatin Speckle Formation Assay:

  • Quantifies bromodomain-GFP fusion protein release from chromatin
  • High-content imaging analysis [4]
Functional Cellular Assays

Anti-proliferative Assays:

  • CellTiter-Glo luminescence assay for viability (5-day incubation)
  • CCK-8 method for proliferation [7] [2]

Cell Cycle Analysis:

  • G0/G1 synchronized cells released in compound presence
  • Flow cytometry analysis at 8, 16, and 24-hour timepoints [4]

Western Blot Analysis:

  • Evaluation of c-MYC, IRF4, and other downstream targets [8]

Comparison with Other CBP/p300 Inhibitors

This compound belongs to a growing class of CBP/p300 bromodomain inhibitors with varying chemical scaffolds and properties:

Table 3: Comparison of CBP/p300 Bromodomain Inhibitors

Compound Chemical Class CBP/p300 Kd/IC50 Key Features Development Status
This compound 5-isoxazolyl-benzimidazole 21-32 nM 40-fold selective over BRD4(1), research tool Chemical Probe
I-CBP112 1,4-benzoxazepine 151 nM Good cellular activity, chemical probe Preclinical
CCS1477 Undisclosed N/A Clinical candidate for solid tumors, hematologic malignancies Phase I/II Clinical Trials
GNE049 Tetrahydroquinoline Sub-μM Constrained aniline motif Preclinical
Y08284 Undisclosed N/A 88% TGI in 22Rv1 xenograft model Preclinical

Limitations and Subsequent Optimization Efforts

While this compound represents a valuable chemical probe, it has limitations that have spurred further optimization efforts:

  • Insufficient cellular anti-proliferative activity in some cancer models [2]
  • Suboptimal metabolic stability limiting in vivo utility [5]

Recent optimization campaigns have explored:

  • Conformational restriction strategies leading to compound 1u with improved potency (IC50 = 49 nM against p300) and cellular activity [2]
  • Benzimidazole derivatives with propiolactam linkers showing enhanced c-MYC suppression [2]
  • 1-(1H-indol-1-yl)ethanone derivatives identified through virtual screening [3]

These next-generation inhibitors aim to maintain the excellent selectivity of this compound while improving drug-like properties and cellular efficacy for potential therapeutic applications.

Conclusion

References

Biochemical and Cellular Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter CREBBP (CBP) EP300 (p300) Experimental Context
Biochemical IC₅₀ 21 nM [1] 38 nM [1] Cell-free assay [1]
Biochemical Kd 21 nM [2] [3] 32 nM [2] [3] Cell-free assay
Cellular IC₅₀ (Representative) 1.5 - 2.8 μM [1] 1.5 - 2.8 μM [1] Various cell-based functional assays [1]

The compound demonstrates high selectivity, showing 40-fold and 250-fold selectivity for CBP over the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)), respectively [1] [2].

Details of Key Cellular Assays

The cellular IC₅₀ values reflect SGC-CBP30's activity in complex biological environments. Here are the methodologies for key experiments cited in the data:

  • Inhibition of p53-mediated signaling in RKO cells: Cells were preincubated with this compound for 24 hours, followed by addition of doxorubicin for 16 hours. Activity was measured via a luciferase reporter assay, yielding an IC₅₀ of 1.5 μM [1].
  • Reduction of MYC expression in AMO1 cells: Human AMO1 cells were treated with this compound for 6 hours. MYC expression was quantified using a quantigene plex assay, yielding an EC₅₀ of 2.7 μM [1].
  • Inhibition of CBP-Histone H3.3 interaction in HEK293 cells: This assay measured inhibition of binding between Halo-tagged histone H3.3 and NanoLuc luciferase-conjugated CBP in HEK293 cells after overnight incubation using a BRET (Bioluminescence Resonance Energy Transfer) assay, yielding an IC₅₀ of 2.8 μM [1] [3].

Mechanism of Action and Biological Context

To understand how this compound produces the effects measured above, it's helpful to visualize the role of its targets, CBP and p300, in gene regulation. The diagram below illustrates the simplified signaling pathway and the compound's site of action.

G This compound Inhibits CBP/p300 Bromodomain Function Signal External Signal (e.g., cAMP, Cytokines) TF Transcription Factor Activation Signal->TF CBP CBP/p300 Co-activator TF->CBP Recruits BRD Bromodomain (BRD) Reads Acetylated Lysine CBP->BRD HAT HAT Domain Acetylates Histones CBP->HAT Chromatin Chromatin Remodeling BRD->Chromatin Recognizes Acetylated Histones HAT->Chromatin Adds Acetyl Groups GeneExpr Gene Transcription (e.g., MYC, IL-17A) Chromatin->GeneExpr Inhibitor This compound Inhibitor->BRD Inhibits

This compound is a highly characterized chemical probe for mechanistic research [1] [2]. Its primary validated use is to potently and selectively block the bromodomain of CBP/p300, preventing the reading of acetyl-lysine marks and subsequently influencing gene expression programs [3].

  • Key Biological Outcomes: Treatment with this compound leads to a strong reduction in IL-17A secretion from T helper 17 (Th17) cells, demonstrating anti-inflammatory effects [3]. It also suppresses the expression of key oncogenes like MYC in certain hematological cancer cells [1] [4].
  • Research Applications: This probe has been used to study the roles of CBP/p300 in diverse areas, including cancer research (e.g., inhibiting proliferation in lung adenocarcinoma and pancreatic cancer models) [5], immunology (e.g., modulating Th17 responses) [3], and cellular reprogramming [2].

Important Distinction for Your Research

It is critical to note that this compound inhibits the bromodomain of CBP/p300. Another class of inhibitors targets the histone acetyltransferase (HAT) domain of the same proteins (e.g., A485) [6]. These two inhibitor classes have distinct mechanisms and biological effects:

  • Bromodomain inhibitors (this compound): Block the "reader" function, preventing recognition of acetylated histones and transcription factors.
  • HAT domain inhibitors (A485, CCS1477): Block the "writer" function, preventing the addition of acetyl groups.

This distinction is vital for experimental design and data interpretation [6] [7].

References

SGC-CBP30 bromodomain selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Binding Affinity

The core of SGC-CBP30's profile is its nanomolar affinity for CBP and p300, coupled with strong selectivity over other bromodomain families, particularly the BET family.

Bromodomain Target Affinity (Kd or IC₅₀) Selectivity vs. CBP
CBP (CREBBP) 21-26 nM [1] [2] [3] -
p300 (EP300) 32-38 nM [1] [2] [3] -
BRD4(1) (BET family) 885 nM - 1.8 µM [1] [4] ~40-fold [2] [3] [5]
Other BET Bromodomains (BRD2(1), BRD3(1)) Low µM range [1] Significant selectivity
Non-BET Bromodomains (e.g., BRD9, CECR2) Minimal to no binding [1] >100-fold

A broad screening against 45 bromodomains confirmed that this compound causes significant thermal shifts only for CBP, p300, and, to a much lesser extent, some BET bromodomains. It showed minimal interaction with numerous others, including BRD9, CECR2, and ATAD2 [1]. The following diagram illustrates this selectivity hierarchy.

Start This compound HighAffinity High Nanomolar Affinity Start->HighAffinity LowAffinity Low Micromolar Affinity Start->LowAffinity NoBinding No Significant Binding Start->NoBinding CBP CBP/p300 (Kd = 21-32 nM) HighAffinity->CBP BET BET Family (e.g., BRD4) (Kd = 0.9 - 2 µM) LowAffinity->BET Others >40 Other Bromodomains NoBinding->Others

Mechanism of Selectivity

The high selectivity of this compound arises from distinct ligand-binding pocket interactions. In the CBP bromodomain, this compound's benzimidazole core forms key hydrogen bonds with conserved residues Asn1168 and Tyr1125, mimicking acetylated lysine. Its chloromethoxyphenyl group extends into a unique hydrophobic region with a charged residue (Arg1173), enabling favorable interactions not possible in other bromodomains [5].

When this compound binds to BRD4, it must adopt a different, less energetically favorable conformation. The BRD4 binding pocket lacks the specific structural features to accommodate the chloromethoxyphenyl group, resulting in weaker binding and the observed selectivity [5] [6].

Experimental Evidence of Cellular Activity

Multiple cell-based assays confirm that this compound engages its intended targets in a biological setting.

Assay Type Experimental Readout Result
FRAP (Fluorescence Recovery After Photobleaching) Recovery of CBP-GFP fusion protein on chromatin [2] [5] Accelerated recovery at 1 µM, indicating displacement of CBP from chromatin [2] [5].
NanoBRET Inhibition of interaction between CBP bromodomain and histone H3.3 in HEK293 cells [4] [3] EC₅₀ = 0.28 µM [4].
Chromatin Speckle Formation Redistribution of CBP-bromodomain-GFP from diffuse chromatin to speckles upon inhibitor binding [4] Speckle formation at low µM concentrations (e.g., 2.5 µM) [4].

These cellular activity studies establish that this compound is cell-permeable and effective at low micromolar concentrations, validating its use as a chemical probe for functional studies [4] [5].

Key Research Applications

This compound's selectivity profile makes it a key tool for probing CBP/p300 bromodomain biology without the confounding effects of BET bromodomain inhibition.

  • Inflammation and Autoimmune Disease: this compound strongly suppresses secretion of IL-17A from human Th17 cells derived from patients with ankylosing spondylitis and psoriatic arthritis, presenting a potential therapeutic strategy for Th17-mediated diseases [1] [7].
  • Cancer Research: In multiple myeloma cells, this compound induces G1 cell cycle arrest and apoptosis by directly suppressing the transcription of IRF4 and its target gene MYC, which are critical for the survival of these cancer cells [4].
  • Chemical Reprogramming: this compound is used in protocols to enhance the efficiency of chemically reprogramming human somatic cells into induced pluripotent stem cells (iPSCs) [2].

Practical Considerations for Use

For researchers using this compound, consider these points:

  • Optimal Cellular Concentration: Most functional cellular effects are observed at concentrations between 1 µM and 5 µM. At these levels, the effects are attributable to CBP/p300 inhibition [4].
  • Negative Control: The closely related but inactive compound SGC-CBP30i is available to help rule out off-target effects [8].

References

how does SGC-CBP30 work as epigenetic reader domain inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SGC-CBP30 functions as a highly potent and selective inhibitor of the epigenetic reader domains of two related transcriptional coactivators: CREB-binding protein (CBP) and E1A-binding protein (p300) [1] [2]. The core of its mechanism is the competitive disruption of protein-protein interactions.

The diagram below illustrates how this compound competes with acetylated histones to bind the CBP/EP300 bromodomain.

The table below summarizes its key biochemical characteristics:

Parameter Value Details
Primary Targets CBP & EP300 bromodomains Transcriptional coactivators with a single bromodomain [3].

| Binding Affinity (Kd) | CBP: 21-26 nM EP300: 32-38 nM | Measured by Isothermal Titration Calorimetry (ITC) in cell-free assays [4] [1]. | | Mechanism | Competitive inhibition | Binds the acetyl-lysine recognition pocket, preventing the reading of histone marks like H3K18ac and H3K27ac [3] [5]. | | Key Interaction | Asparagine N1168 | Forms a hydrogen bond with the isoxazole group of this compound, mimicking the acetyl-lysine interaction [3]. |

Selectivity and Binding Profile

A critical feature of this compound is its notable selectivity for CBP/EP300 over other bromodomains, though it shows some affinity for the BET family.

Bromodomain Binding Affinity / Effect Selectivity vs. CBP
CBP Kd = 21-26 nM -
EP300 Kd = 32-38 nM -
BRD4(1) (BET family) Kd = ~885 nM ~40-fold selective [4] [1]
BRD4(2) (BET family) Minimal binding ~250-fold selective [4]
44 other Bromodomains No significant binding Profiled via thermal shift assays; no substantial off-target binding detected [1].

Cellular and Functional Consequences

By inhibiting the CBP/EP300 bromodomain, this compound disrupts specific transcriptional programs, leading to several key phenotypic outcomes.

  • Suppression of Oncogenic Transcription Factors: In multiple myeloma cells, this compound directly downregulates the expression of IRF4 and its target, c-MYC. This suppression leads to cell cycle arrest (in the G1 phase) and apoptosis, highlighting a specific vulnerability of these cancer cells [5].
  • Inhibition of Th17 Cytokine Production: In primary human immune cells from patients with autoimmune diseases, this compound potently reduces the secretion of IL-17A, a key driver of pathology in conditions like ankylosing spondylitis and psoriatic arthritis. Its effect is more restricted than pan-BET inhibitors, suggesting a potentially better safety profile [1].
  • Modulation of p53 Signaling: In cell-based reporter assays (e.g., RKO cells), this compound inhibits p53-induced p21 activation (IC₅₀ = ~1.5 μM), demonstrating its ability to interfere with the interaction between CBP and the acetylated tumor suppressor p53 [4] [3].

Key Experimental Protocols and Readouts

To validate the activity and specificity of this compound in a research setting, several established experimental approaches can be used.

  • Cellular Target Engagement (FRAP Assay): The Fluorescence Recovery After Photobleaching (FRAP) assay measures the displacement of CBP bromodomain-GFP fusion proteins from chromatin. Treatment with this compound (at 1 μM) accelerates fluorescence recovery, indicating direct competition with endogenous acetylated histones for bromodomain binding [6].
  • Functional Assessment in Th17 Cells: Isolate CD4+ T-cells from healthy donors or patients, polarize them toward a Th17 phenotype, and treat with this compound. The readout is the concentration of IL-17A in the supernatant, typically measured by ELISA. This compound shows an IC₅₀ in the low micromolar range in these systems [1].
  • Viability and Gene Expression in Hematologic Malignancies: Treat sensitive multiple myeloma cell lines (e.g., LP-1, AMO1) with this compound for 24-72 hours. Key readouts include cell viability assays (GI₅₀ often < 3 μM) and qPCR or Western blot analysis of IRF4 and MYC expression to confirm on-target mechanism [4] [5].

Therapeutic Potential and Context

This compound is a foundational research tool that has helped validate the CBP/EP300 bromodomain as a therapeutic target for several diseases.

  • Autoimmune Diseases: Its potent inhibition of IL-17A production positions CBP/EP300 inhibition as a promising strategy for Th17-mediated diseases like ankylosing spondylitis and psoriatic arthritis [1].
  • Hematologic Cancers: The profound sensitivity of multiple myeloma cells to this compound, via IRF4 suppression, highlights a direct therapeutic vulnerability in these malignancies [5].
  • Solid Cancers and Chemical Biology: The probe is also used to study the role of CBP/EP300 in p53 signaling and other transcription-dependent processes in solid tumors, as well as in specialized protocols like chemical reprogramming of induced pluripotent stem cells (iPSCs) [6].

References

SGC-CBP30 chemical probe definition and criteria

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation & Protocols

The characterization of SGC-CBP30 as a high-quality chemical probe involves multiple, orthogonal experimental methods.

In Vitro Biochemical Assays
  • Differential Scanning Fluorimetry (DSF): Used to assess binding to a panel of 19-45 purified bromodomains. This confirmed its primary affinity for CBP/EP300 and identified BET bromodomains (BRD2, BRD3, BRD4) as the main off-targets [1] [2].
  • AlphaLISA: A bead-based proximity assay used to confirm the biochemical potency and selectivity of this compound using the isolated bromodomains of CBP and BRD4 [1].
  • Broad Panel Screening: Profiling against 136 non-bromodomain targets (including GPCRs, ion channels, kinases) showed minimal off-target activity, with few exceptions (e.g., Adrenergic receptor α2C and PDE5) [2].
Cellular Target Engagement
  • NanoBRET: A proximity-based assay performed in live HEK293 cells. It monitors the inhibition of the interaction between a NanoLuc-conjugated CBP bromodomain and a HaloTagged-histone H3.3. This compound showed an EC₅₀ of 0.28 μM in this system, demonstrating its ability to engage the target in a cellular context [1].
  • Chromatin Speckle Formation (Imaging Assay): An imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding. This release causes the protein to aggregate into visible speckles. This compound induced chromatin release of CBP bromodomain fusions at low micromolar concentrations [1].

Biological Mechanisms & Signaling Pathways

This compound's utility as a probe stems from its ability to produce specific, mechanistically understood phenotypic effects.

g1 SGC_CBP30 This compound CBP_EP300 CBP/EP300 Bromodomain Inhibition SGC_CBP30->CBP_EP300 IRF4 IRF4 Gene (Transcription Factor) CBP_EP300->IRF4 Transcriptional Suppression G1_Arrest G1 Cell Cycle Arrest CBP_EP300->G1_Arrest MYC MYC Oncogene IRF4->MYC Regulation Th17 Th17 Cell Differentiation IRF4->Th17 Impairs Myeloma Multiple Myeloma Cell Viability ↓ IRF4->Myeloma MYC->Myeloma IL17 IL-17A Secretion Th17->IL17

Key pathway modulated by this compound, based on mechanistic studies [3] [1].

The table below details key experimental findings that illuminate this mechanism:

Assay Type Cell Line / Model Concentration Incubation Time Key Result / Readout Citation
Viability/Growth Inhibition Multiple Myeloma (e.g., LP-1, AMO1) GI₅₀ < 3 µM 5 days Reduced cell viability; G1 cell cycle arrest and apoptosis [1] [4]
Gene Expression (Quantigene Plex) AMO1 (Multiple Myeloma) EC₅₀ = 2.7 µM 6 hours Reduction in MYC expression [4]
Cytokine Secretion Human Th17 cells Not specified Not specified Strong reduction of IL-17A secretion [3] [5]
Reporter Gene Assay RKO (Colorectal Carcinoma) IC₅₀ = 1.5 µM 24 hours + 16h doxorubicin Inhibition of p53-induced p21 activation [4]

Critical Usage Considerations

For clean interpretation of experimental results, the following points are crucial:

  • Concentration is critical. At concentrations ≤2.5 µM, cellular effects are likely due to on-target CBP/EP300 inhibition [1]. At higher concentrations (e.g., ≥3.3-10 µM), off-target effects on BET bromodomains become significant [2].
  • Use orthogonal controls. To deconvolute potential off-target effects, it is recommended to use alternative CBP/p30 probes with different chemotypes and selectivity profiles (e.g., I-CBP112, CPI-637) in parallel experiments [2] [6].
  • Metabolic instability. this compound is rapidly metabolized in human liver microsome assays, which may limit its utility for oral in vivo studies without further optimization [2].

References

SGC-CBP30 solubility DMSO ethanol storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Properties

The table below summarizes the key physical properties and storage guidelines for SGC-CBP30.

Property Specification
Molecular Weight 509.04 g/mol [1] [2] [3]
Solubility in DMSO ~100 mg/mL (∼196 mM) [1] [2] [3]
Solubility in Ethanol ~100 mg/mL [1] [3] or 93 mg/mL [4]
Solubility in Water Insoluble or only slightly soluble [2] [4]
Recommended Storage +4°C (solid powder) [1] [3] [5]
Purity ≥98% [1] [5]

Stock Solution Preparation

For most cell-based assays, DMSO is the preferred solvent. The table below provides a guide for preparing stock solutions of common mass aliquots [1].

Mass Volume for 10 mM Stock Volume for 50 mM Stock
1 mg ~1.96 mL ~0.39 mL
5 mg ~9.82 mL ~1.96 mL
10 mg ~19.64 mL ~3.93 mL

The workflow for preparing and using this compound solutions involves several key steps to ensure stability and activity.

start Start: Receive Compound step1 Prepare Stock Solution • Use fresh, dry DMSO • Aliquot for single use start->step1 step2 Storage • Store aliquots at -20°C • Avoid freeze-thaw cycles step1->step2 step3 Prepare Working Solution • Use fresh if possible • Short-term storage at 4°C step2->step3 step4 Apply to Experiment • Keep final DMSO concentration low (e.g., ≤0.1%) step3->step4 troubleshoot Troubleshooting: • If precipitation: use sonication • Verify concentration step3->troubleshoot If issues occur

Workflow for preparing and using this compound solutions.

Critical Handling Notes

  • Use Fresh, Dry DMSO: Always use fresh, anhydrous DMSO to reconstitute the compound. Moisture-absorbing DMSO can reduce solubility and potentially compromise the compound's stability over time [2] [4].
  • Aliquot for Stability: To preserve activity and avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution [6]. One study indicated that 85% of compounds tested were stable in wet DMSO over a 2-year period at 4°C [7], but best practice for critical research is to minimize water content.
  • In Vivo Formulations: For animal studies, a clear solution can be made using a mixture of 2% DMSO, 30% PEG 300, 5% Tween 80, and ddH2O, achieving a concentration of at least 2.5 mg/mL [2].

Troubleshooting and Optimization

  • Solubility Issues: If you encounter precipitation, especially when diluting the DMSO stock into aqueous buffers, brief sonication is recommended to aid dissolution [4] [8].
  • Potency Drift: A loss of biological activity is often traced back to improper storage. Using freshly prepared working solutions and avoiding freeze-thaw cycles of the main stock will help maintain potency [6].

References

SGC-CBP30 CREBBP/EP300 bromodomain function

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

CREBBP and EP300 are large, multi-domain proteins that possess histone acetyltransferase (HAT) activity and a single bromodomain. The bromodomain is a specialized module that "reads" acetylated lysine residues on histone tails (such as H3K27ac), thereby tethering the coactivators to specific, active genomic regions like enhancers and super-enhancers [1] [2].

SGC-CBP30 acts as a competitive antagonist that occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomains [1]. This prevents the native interaction between the bromodomain and acetylated chromatin.

G cluster_normal Normal Function cluster_inhibition With this compound Inhibition A Histone Acetyltransferase (CBP/EP300) B Bromodomain (Acetyl-Lysine Reader) A->B D Active Transcription of Cell Identity Genes B->D Recruits & Stabilizes B->D Transcription Suppressed C Acetylated Lysine (e.g., on H3K27ac) C->B Binds C->B Binding Blocked E This compound E->B Competitively Binds

Figure 1: Mechanism of this compound. Under normal conditions, the CBP/EP300 bromodomain binds to acetylated histones, facilitating transcription. This compound blocks this interaction, leading to gene suppression.

The functional outcomes of this mechanism are:

  • Displacement from Chromatin: CBP30 treatment causes the release of CBP/EP300 bromodomains from chromatin, as visualized by a reduction in chromatin-bound bromodomain-GFP fusion proteins [3].
  • Loss of Active Enhancer Marks: Inhibition leads to a direct decrease in histone H3 lysine 27 acetylation (H3K27ac) and reduced chromatin accessibility at target promoters and enhancers [1].
  • Transcriptional Reprogramming: The primary effect is the silencing of genes maintained by these enhancers, which are critical for sustaining cellular identity, such as somatic-specific genes during reprogramming or oncogenic transcription factors in cancer [1] [3] [2].

Key Experimental Findings & Applications

The following table summarizes the major phenotypic effects of this compound across different experimental models.

Biological Context / Cell Type Observed Phenotype & Key Downregulated Targets Citation
Somatic Cell Reprogramming (Human fibroblasts to iPSCs) Enhanced reprogramming efficiency (2-3 fold alone, >10-fold with DOT1L inhibition). Acts early, accelerating silencing of somatic-specific genes (e.g., PRRX1). Decreases H3K27ac at somatic enhancers. [1]
Hematologic Cancers (Multiple Myeloma, Leukemia) Anti-proliferative, cell cycle arrest (G0/G1), apoptosis. Direct suppression of IRF4 and its target MYC; disruption of the GATA1/MYC regulatory axis. [3] [2]
Immune Response (Human Th17 cells) Suppression of IL-17A production. More restricted transcriptional effect compared to pan-BET inhibitors. Potential therapeutic strategy for Th17-driven diseases (e.g., ankylosing spondylitis). [4]
Regulatory T cells (Tregs) Reduced expression of FOXP3 and Treg suppressive function mediators (LAG-3, CTLA-4), suggesting potential for cancer immunotherapy. [5]

Experimental Protocols

For researchers aiming to use this compound, here are methodologies for key assays from the literature.

Cellular Proliferation and Viability (GI50 Determination)

This protocol is used to assess the anti-proliferative effects of this compound, particularly in cancer cell lines [3] [2].

  • Cell Seeding: Plate cells in 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well for suspension lines).
  • Compound Treatment: 24 hours after seeding, treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control. Use at least triplicate wells per concentration.
  • Incubation: Incubate cells for a defined period, typically 72-96 hours.
  • Viability Quantification: Measure cell viability using a standardized assay like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.
  • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO controls. The GI50 value (concentration for 50% growth inhibition) is determined using a non-linear regression curve fit.
Assessing Early Reprogramming Efficiency

This flow cytometry-based assay measures the emergence of pluripotent cells at an early time point following this compound treatment [1].

  • Initiate Reprogramming: Transduce human fibroblasts with OSKM (OCT4, SOX2, KLF4, MYC) factors using lentiviral or non-integrating methods.
  • Compound Addition: Add this compound (e.g., 0.5 µM) or DMSO control to the culture medium from day 1 post-transduction.
  • Cell Harvesting: On day 6, harvest the cells using enzymatic dissociation (e.g., TrypLE) to create a single-cell suspension.
  • Staining: Stain the cells with a fluorescently conjugated antibody against the cell surface pluripotency marker Tra-1-60.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Tra-1-60-positive cells in the this compound-treated condition compared to the DMSO control quantifies the enhancement in early reprogramming.
Chromatin Binding (NanoBRET Assay)

This assay quantitatively measures the displacement of CBP/EP300 bromodomains from histones in a cellular context [3] [5].

  • Cell Transfection: Co-transfect HEK293 cells with two constructs:
    • A vector expressing Histone H3.3 fused to a HaloTag.
    • A vector expressing the CBP bromodomain fused to NanoLuc (Nluc).
  • Ligand Addition: Add the HaloTag ligand to the culture medium to enable energy transfer.
  • Compound Treatment: Treat the transfected cells with a dose titration of this compound (e.g., from nM to µM range).
  • BRET Measurement: After an incubation period (e.g., 6-16 hours), measure both donor (Nluc) and acceptor (HaloTag) emission. Calculate the BRET ratio (acceptor emission / donor emission).
  • Analysis: A dose-dependent decrease in the BRET ratio indicates that this compound is disrupting the interaction between the CBP bromodomain and the histone substrate in living cells. An EC50 value can be calculated from the curve.

Important Considerations for Use

  • Specificity vs. Catalytic Inhibition: The effects of this compound are distinct from inhibiting the HAT catalytic activity of CBP/EP300. While bromodomain inhibition often enhances reprogramming, catalytic inhibition with compounds like A485 prevents it, suggesting separate functional roles for the different domains [1].
  • Concentration Guidance: For a selective effect on CBP/EP300 bromodomains with minimal off-target BET family inhibition, use concentrations ≤2.5 µM [3]. Cellular potency in NanoBRET assays shows an EC50 of ~0.28 µM [3].
  • Solubility and Storage: this compound is soluble in DMSO and should be stored at or below +4°C [6]. Prepare stock solutions in DMSO and dilute into aqueous buffer immediately before use.

References

SGC-CBP30 treatment protocol multiple myeloma cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SGC-CBP30 in Multiple Myeloma Research

This compound is a potent, selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In multiple myeloma, it has demonstrated promising activity by targeting the IRF4 network, a critical dependency for myeloma cell survival [1].

Mechanism of Action in Multiple Myeloma

The therapeutic effect of this compound in multiple myeloma is mediated through direct transcriptional suppression of IRF4 and its downstream targets [1].

G SGC_CBP30 This compound CBP_EP300 CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300 Inhibits IRF4 IRF4 Transcription CBP_EP300->IRF4 Suppresses MYC c-MYC IRF4->MYC Regulates CellCycle Cell Cycle Arrest (G1 Phase) IRF4->CellCycle Downregulation Induces MYC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Experimental Specifications for Myeloma Cell Lines

Table 1: Standard Treatment Parameters for Multiple Myeloma Cell Lines

Parameter Specification Experimental Context
Working Concentration 2.5 μM or below [1] For specific CBP/EP300 inhibition
Treatment Duration 6 hours (ChIP-seq) [2] to 24+ hours (phenotypic assays) [1] Duration depends on assay type
Solvent Control DMSO (equivalent volume) [1] [2] Standard vehicle control
Cell Line Models LP-1, MM.1S, OPM2, KMS11, XG1 [1] [3] Validated sensitive models
Key Readouts IRF4/MYC expression, Cell viability, Cell cycle arrest (G1), Apoptosis [1] Essential validation metrics

Table 2: Counteracting Strategies for Mechanism Validation

Approach Experimental Purpose Outcome
Ectopic IRF4 Expression Antagonizes phenotypic effects of this compound [1] Confirms IRF4 as key target
Ectopic MYC Expression Prevents suppression of IRF4 target program [1] Validates downstream pathway
CRBN Expression Assessment Identify CRBN-low but detectable cells [3] Predicts resensitization potential
Detailed Experimental Protocols
Protocol 1: Viability and Proliferation Assessment

Materials:

  • Multiple myeloma cell lines (LP-1, MM.1S, OPM2, KMS11, or XG1)
  • This compound (stored as 50 mM stock in DMSO at -20°C) [4]
  • Cell culture medium (RPMI-1640 with 5% fetal calf serum) [3]
  • Cell viability assay kit (e.g., Cell Counting Kit-8) [4]

Procedure:

  • Culture myeloma cells in logarithmic growth phase [4]
  • Seed cells at optimal density (varies by cell line)
  • Treat with this compound concentration range (0.5-3.0 μM) with DMSO vehicle control
  • Incubate for 24-72 hours at 37°C, 5% CO₂
  • Assess viability using CCK-8 assay according to manufacturer's protocol [4]
  • Calculate GI₅₀ values from dose-response curves

Validation: Sensitive myeloma cell lines typically show GI₅₀ values below 3 μM [1]

Protocol 2: Cell Cycle Analysis

Materials:

  • LP-1 multiple myeloma cells
  • This compound (2.5 μM) and DMSO control
  • Propidium iodide staining solution
  • Flow cytometer

Procedure:

  • Synchronize LP-1 cells in G0/G1 phase by serum starvation
  • Release cell cycle block and treat with this compound or DMSO
  • Harvest cells at 0, 8, 16, and 24-hour time points
  • Fix and stain with propidium iodide
  • Analyze DNA content by flow cytometry
  • Quantify cell cycle distribution

Expected Results: Compound-treated cells accumulate in G1 phase at 16 and 24 hours compared to DMSO controls [1]

Protocol 3: Overcoming Lenalidomide Resistance

Materials:

  • Lenalidomide-resistant myeloma cell lines (XG1LenRes, etc.)
  • This compound and lenalidomide
  • Immunoblotting reagents for IRF4 and MYC detection

Procedure:

  • Culture lenalidomide-resistant cells (validate resistance status)
  • Treat with this compound (2.5 μM) alone or in combination with lenalidomide
  • Incubate for 24-48 hours
  • Assess viability and protein expression
  • Validate IRF4 downregulation by immunoblotting

Application: Particularly effective for resistant cells with low but detectable CRBN expression [3]

Key Research Applications
  • Primary Myeloma Therapeutic Strategy: Direct targeting of IRF4-dependent multiple myeloma cells [1]
  • Resistance Overcoming: Resensitization of lenalidomide-resistant cells with intact CRBN expression [3]
  • Mechanistic Studies: Investigation of IRF4/MYC transcriptional networks in myeloma pathogenesis [1]
  • Combination Therapy Development: Potential synergies with existing myeloma treatments
Critical Experimental Considerations
  • Selectivity Control: At recommended concentrations (≤2.5 μM), this compound shows minimal off-target effects against BET bromodomains [1]
  • Resistance Modeling: For resistance studies, use isogenic cell line pairs when possible to isolate relevant mechanisms [3]
  • Validation Essential: Always confirm on-target effects through IRF4 and MYC downregulation measurement
  • Context Specificity: Note that CBP/EP300 inhibition shows differential effects across cancer types, with myeloma demonstrating particular sensitivity [5]
Future Directions

The promising preclinical data with this compound supports further development of CBP/EP300 bromodomain inhibition as a therapeutic strategy for multiple myeloma, particularly for cases dependent on the IRF4 network or showing resistance to immunomodulatory drugs [1] [3].

References

SGC-CBP30 chromatin release assay cellular potency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SGC-CBP30

This compound is a potent, selective small-molecule inhibitor of the bromodomains of CBP (CREB-binding protein) and p300 (E1A-binding protein of 300 kDa). These transcriptional coactivators are histone acetyltransferases (HATs) that function as critical epigenetic regulators. Their bromodomains recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery and influencing gene expression. Dysregulation of CBP/p300 is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets [1] [2].

As a chemical probe, this compound allows researchers to investigate the biological roles of the CBP/p300 bromodomains with high specificity. It exhibits nanomolar cellular potency and is a valuable tool for elucidating the effects of bromodomain inhibition on chromatin binding, gene transcription, and cellular phenotypes [3] [4].

Key Biochemical and Cellular Properties

The table below summarizes the principal characteristics of this compound that define its utility in cellular assays.

Property Description / Value
Molecular Target Bromodomains of CBP and p300 [1] [5]
Biochemical Potency (Kd) CBP: 21-26 nM; p300: 32-38 nM [1] [4] [5]
Primary Cellular Potency (EC50) ~0.28 µM (NanoBRET assay for CBP-histone H3.3 binding) [3]
Key Selectivity Feature >40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) [4] [5]
Cellular Permeability Cell-active, accelerates FRAP recovery at 1 µM [5]

Application in Chromatin Release Assays

A primary application of this compound is in chromatin release assays, which visually demonstrate the displacement of bromodomain-containing proteins from acetylated chromatin in living cells.

Experimental Protocol

The methodology below is adapted from published studies using imaging-based chromatin release assays [3].

  • Cell Preparation and Transfection:

    • Seed appropriate cell lines (e.g., LP-1 multiple myeloma cells, HEK293T) in multi-well plates or imaging dishes.
    • Transfect cells with a plasmid encoding a CBP-bromodomain-GFP fusion protein. The GFP tag allows for visualization of the protein's cellular localization.
  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
    • Dilute the stock to the desired working concentrations in pre-warmed cell culture medium. Critical working concentrations are ≤2.5 µM to ensure on-target effects and minimize off-target inhibition of BET bromodomains [3].
    • Include a negative control (DMSO vehicle only) and a positive control if available (e.g., a pan-BET inhibitor like CPI203 for contrast).
    • Treat the transfected cells with the compound-containing medium.
  • Incubation and Imaging:

    • Incubate cells for a predetermined period (typically 1-6 hours).
    • Using a high-content imaging system or confocal microscope, capture fluorescence images to visualize the localization of the CBP-bromodomain-GFP protein.
  • Data Analysis and Quantification:

    • DMSO Control: The CBP-bromodomain-GFP fusion protein should be uniformly distributed throughout the nucleus, bound to chromatin.
    • This compound Treated: Upon successful bromodomain inhibition, the fusion protein is released from chromatin and aggregates into discrete, high-intensity nuclear speckles [3].
    • Quantify the number and intensity of these speckles using high-content image analysis software. The EC50 for this release can be calculated, reflecting the compound's cellular potency.

This process of chromatin release and speckle formation is illustrated in the following workflow:

G Start Start Assay Transfect Transfect cells with CBP-Bromodomain-GFP plasmid Start->Transfect Treat Treat with this compound (≤2.5 µM) Transfect->Treat Image Image Live Cells (Fluorescence Microscope) Treat->Image Analyze Analyze Protein Localization Image->Analyze Bound Chromatin-Bound State (Diffuse Nuclear GFP Signal) Indicates No Inhibition Analyze->Bound Released Chromatin-Released State (Discrete GFP Speckles) Indicates Successful Inhibition Analyze->Released

Mechanism of Action in Cellular Context

The release of CBP/p300 from chromatin by this compound initiates a cascade of downstream transcriptional and phenotypic effects, particularly potent in hematologic cancers like multiple myeloma.

  • Bromodomain Inhibition: this compound competes with acetylated lysine residues on histones for binding to the bromodomains of CBP and p300 [1] [2].
  • Transcriptional Repression: This displacement from chromatin prevents CBP/p300 from acting as transcriptional co-activators.
  • Key Oncogenic Pathway Suppression: In sensitive multiple myeloma cells, this leads to the direct transcriptional suppression of IRF4, a master regulator essential for myeloma cell survival [3].
  • Downstream Effects: Suppression of IRF4 leads to the subsequent downregulation of its target gene, c-MYC, a powerful driver of cell proliferation [3].
  • Cellular Phenotype: The loss of the IRF4/MYC axis results in cell cycle arrest in the G1 phase and the induction of apoptosis (programmed cell death) [3].

The following diagram summarizes this key mechanistic pathway:

G SGC This compound (Bromodomain Inhibitor) CBP CBP/p300 Bromodomain SGC->CBP Inhibits IRF4 IRF4 Transcription CBP->IRF4 Suppresses MYC c-MYC Oncogene IRF4->MYC Suppresses Phenotype Cell Cycle Arrest & Apoptosis MYC->Phenotype Leads to

Critical Protocol Considerations

For a successful and interpretable experiment, keep the following points in mind:

  • Concentration is Key: Always use this compound at concentrations ≤2.5 µM to ensure on-target effects. At higher concentrations (e.g., >5 µM), the compound may inhibit BET bromodomains, confounding experimental results [3] [4].
  • Appropriate Controls: Always include a DMSO vehicle control to establish the baseline chromatin-bound state of the bromodomain fusion protein.
  • Cell Line Selection: The phenotypic consequences of CBP/p300 inhibition are highly cell-context dependent. Multiple myeloma cell lines (e.g., LP-1) show exceptional sensitivity, while other lineages may be less affected [3].
  • Compound Handling: Prepare stock solutions in high-quality DMSO and store at recommended temperatures. Use sterile techniques for serial dilution to avoid contamination.

Reference List

  • STEMCELL Technologies. SGC | STEMCELL Technologies CBP 30. (2024). Provides product information and application notes for this compound.
  • Conery, A. R. et al. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife 5, e10483 (2016). Details the chromatin release assay, cellular GI50 values, and the mechanistic link to IRF4/MYC suppression.
  • Hammitzsch, A. et al. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences 112, 10768–10773 (2015). Characterizes the selectivity profile and potency of CBP30 (this compound) using thermal shift assays and ITC.
  • Müller-Knapp, S. et al. A chemical toolbox for the study of bromodomains and epigenetic signaling. Nature Communications 10, 1915 (2019). Reviews this compound within a broader set of bromodomain chemical probes, confirming its potency and noting its utility despite some BET affinity.
  • Tocris Bioscience. This compound. Provides biochemical data, solubility information, and curated biological references for the compound.

References

SGC-CBP30 working concentration cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Compound Preparation and Storage

Proper handling is crucial for maintaining the stability and efficacy of SGC-CBP30.

  • Solubility: The compound is highly soluble in DMSO. Supplier data indicates solubility of ≥100 mM in DMSO and ethanol [1]. One source also notes good solubility in water with ultrasonic assistance [2].
  • Stock Solution Preparation: Prepare a concentrated stock solution, for example, 10 - 100 mM in DMSO [2].
  • Storage: Store the powder or stock solution aliquots at or below +4°C and avoid repeated freeze-thaw cycles to maintain stability over several months [3] [2] [1].
  • Working Solution: For cell culture treatment, dilute the stock solution into your culture medium. Ensure the final concentration of DMSO is kept low (typically ≤0.1% v/v) to avoid cytotoxicity [2].

Experimental Protocol: Validating this compound Activity in Cells

This protocol outlines the key steps for treating cells with this compound and validating its on-target activity using a FRAP assay.

workflow cluster_1 FRAP Assay Steps Start Start Experiment Prep Prepare this compound Stock Solution Start->Prep Plate Plate Cells and Pre-treat Prep->Plate Transfect Transfect with CBP-Bromodomain-GFP Plasmid Plate->Transfect Treat Treat Cells with This compound (e.g., 1 µM) Transfect->Treat Bleach Photobleach Nuclear Region Treat->Bleach Measure Measure Fluorescence Recovery Over Time Bleach->Measure Analyze Analyze FRAP Recovery Curve Measure->Analyze End Target Engagement Confirmed Analyze->End

Procedure:

  • Cell Plating: Plate your cells (e.g., HeLa, RKO, or relevant cancer cell lines) in an appropriate dish for live-cell imaging [2]. Allow cells to adhere overnight.
  • Transfection: Transfect the cells with a plasmid encoding a CBP-bromodomain-GFP fusion protein [4]. This fusion protein will bind to acetylated chromatin in the nucleus.
  • Treatment: Prepare your culture medium containing the desired concentration of this compound (e.g., 1 μM). Replace the old medium with the compound-containing medium and incubate for a predetermined period (e.g., 2-24 hours) [4] [1].
  • FRAP Assay:
    • Use a confocal microscope to select a cell expressing the GFP fusion protein.
    • Photobleach a defined region of the nucleus (e.g., a square or circle) with a high-intensity laser pulse to eliminate the GFP signal in that area.
    • Monitor the recovery of fluorescence into the bleached area over time as unbleached GFP-tagged proteins diffuse back in [4] [1].
  • Data Analysis: Plot the fluorescence recovery over time. This compound, by inhibiting the binding of the CBP-bromodomain to chromatin, will accelerate the fluorescence recovery compared to a DMSO-treated control, indicating a faster exchange of the protein at chromatin sites [3] [1].

Key Considerations for Experimental Design

  • Selectivity is Concentration-Dependent: this compound is highly selective for CBP/EP300 over other bromodomains, but at higher concentrations (e.g., >2.5 μM), it may start to inhibit BET family bromodomains like BRD4 [5] [4] [6]. For conclusive results, always include a selective BET inhibitor (e.g., JQ1, I-BET151) as a control to distinguish CBP/EP300-specific effects from BET-related effects [5] [4].
  • Cell Type Variability: Sensitivity to this compound varies. Hematologic cancer cell lines (e.g., multiple myeloma) are often highly sensitive, while other cell types may require titration to find the effective dose [4]. Always perform a dose-response curve for new cell models.
  • Functional Validation: Beyond the FRAP assay, confirm the biological effect of this compound in your system by measuring downstream events, such as:
    • Gene Expression: Downregulation of IRF4 and MYC in multiple myeloma cells [4].
    • Cytokine Secretion: Reduction of IL-17A from primary human Th17 cells [5].

Troubleshooting Guide

The table below addresses common issues encountered when using this compound.

Problem Potential Cause Solution
Lack of Phenotypic Effect Concentration too low; Insufficient target engagement. Titrate the compound (0.1 - 10 μM); confirm activity via FRAP or qPCR for known target genes like IRF4 [4] [2].
Unexpected Cytotoxicity High DMSO concentration; Off-target effects at high [this compound]. Ensure final DMSO ≤0.1%; reduce compound concentration and use a selective BET inhibitor control to identify on-target effects [4] [2] [6].
Compound Precipitation Poor solubility in aqueous culture medium. Use ultrasonic assistance when preparing stocks in water or ethanol; ensure final dilution from a highly concentrated DMSO stock [2].
High Background in FRAP Overexpression of GFP fusion protein. Optimize transfection conditions to achieve lower, more physiological expression levels.

References

Application Notes: SGC-CBP30 in FRAP Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction SGC-CBP30 is a potent, highly selective chemical probe that inhibits the bromodomains of the CBP and p300 proteins [1]. The Fluorescence Recovery After Photobleaching (FRAP) assay is a key cellular experiment used to confirm its target engagement and functional activity. These notes summarize the available quantitative data and the biological context for using this compound in such studies.

Mechanism of Action and Biological Context CBP and p300 are crucial transcriptional co-activators that regulate gene expression through their histone acetyltransferase (HAT) activity and their ability to "read" acetylated lysine residues on histones via their bromodomains [2]. This compound acts as a competitive inhibitor by binding to the acetyl-lysine recognition pocket of the CBP/p300 bromodomains, thereby displacing them from acetylated chromatin [3] [4]. This mechanism disrupts the recruitment of CBP/p300 to specific genetic loci, modulating downstream transcriptional programs.

The diagram below illustrates this mechanism and its functional consequences in a cellular FRAP assay.

G Histone Acetylated Histone Complex Chromatin Complex Histone->Complex Binds CBP CBP/p300 Protein CBP->Complex Binds Effect Displaced CBP/p300 CBP->Effect SGC This compound SGC->CBP Inhibits FRAP Rapid FRAP Recovery Effect->FRAP Results in

Quantitative Profiling of this compound The high potency and selectivity of this compound make it a superior chemical probe for mechanistic studies.

Table 1: Biochemical Affinity and Selectivity Profile of this compound

Target Affinity (Kd) Assay Type Selectivity over BRD4(1) Citations
CBP Bromodomain 21 nM In vitro binding 40-fold [1] [5] [6]
p300 Bromodomain 32 nM In vitro binding ~30-fold [1] [5]
BRD4(1) Bromodomain ~840 nM (calculated) In vitro binding (Reference) [1]

Table 2: Documented Cellular Activity of this compound

Cellular Assay / Readout Result / IC₅₀ Biological Implication Citations
FRAP Recovery Acceleration at 1 µM Displacement from chromatin; demonstrates target engagement [1] [6]
IL-17A Secretion (Th17 cells) Strong reduction Validated anti-inflammatory effect [5]
p53 Reporter Assay 1.5 µM (in RKO cells) Inhibition of p53-mediated transcription [5]

Key Experimental Parameters from Literature While a full protocol is not provided, the literature contains specific points of reference for your experimental design:

  • Cellular Activity in FRAP: It has been demonstrated that this compound accelerates FRAP recovery in cells at a concentration of 1 µM [1] [6]. This is a critical benchmark for determining the effective concentration in your live-cell experiments.
  • Solubility and Storage:
    • Solubility: The compound is soluble to 100 mM in DMSO and ethanol [1]. Another source suggests solubility of ~131 mM in DMSO [5].
    • Stock Solution Storage: It is recommended to prepare stock solutions in DMSO and store them at -80°C for up to 2 years or at -20°C for up to 1 year [5].
    • Solid Form Storage: The solid powder should be stored at +4°C or below [1] [6].
  • Reported Cellular IC₅₀ Values: The inhibitor shows cellular activity in the low micromolar range (1-3 µM) across various functional assays (see Table 2), which aligns with the effective concentration used in the FRAP assay [5].

Experimental Workflow Considerations The following chart outlines a general logical workflow for a FRAP experiment based on the documented use of this compound.

G A 1. System Preparation (Express CBP/p300-BRD fusion with fluorescent tag) B 2. Pre-Treatment (Incubate with 1 µM this compound in DMSO) A->B C 3. FRAP Execution (Photobleach nuclear region & track recovery) B->C D 4. Data Analysis (Compare recovery kinetics vs. DMSO control) C->D E Expected Outcome: Faster recovery with this compound indicates chromatin displacement D->E

Key Takeaways for Researchers

  • This compound is a validated chemical probe: Its high potency and selectivity make it suitable for dissecting the specific biological roles of the CBP/p300 bromodomains [1] [4].
  • Benchmark concentration for cellular studies: A concentration of 1 µM is a scientifically supported starting point for observing robust target engagement in live-cell assays like FRAP [1] [6].
  • Leads for protocol development: While a detailed protocol is not public, the identified parameters provide a foundation for experimental design. For a complete protocol, you may need to consult specialized methodology papers or directly contact the research groups affiliated with the Structural Genomics Consortium (SGC).

References

SGC-CBP30: Mechanism and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. Its primary cellular mechanism of action is the direct transcriptional suppression of the oncogenic transcription factor IRF4 and its downstream target, MYC. This disruption of the IRF4/MYC axis leads to cell cycle arrest and apoptosis, particularly in multiple myeloma cells [1].

The table below summarizes key quantitative data for this compound from the search results:

Parameter Value Assay Type / Context Notes
IC₅₀ (CBP Bromodomain) 0.28 µM [1] Cellular NanoBRET (CBP-H3.3 interaction) Measured in HEK293 cells. Demonstrates cellular target engagement.
2.268 µM [2] Biochemical/Biophysical NanoBRET (CREBBP-BD/Histone H3.3) Measured in a commercial assay service; highlights variability between specific assay conditions.
GI₅₀ (Anti-proliferation) < 3 µM [1] Cell Viability (Multiple Myeloma cell lines) Confirms potent anti-proliferative effect in sensitive cell types.
Biochemical Kd (CBP/EP300) ~0.02-0.04 µM [1] AlphaLISA (Isolated bromodomains) Confirms high biochemical affinity and selectivity over BET bromodomains.

Application Note: Target Engagement Assay for this compound

This protocol outlines a live-cell NanoBRET target engagement assay to quantify the binding of this compound to CBP bromodomains, adapted from general NanoBRET principles and specific research applications [1] [3] [4].

Principle

The assay measures the ability of this compound to displace a fluorescent tracer that binds to the CBP bromodomain. The target protein (CBP bromodomain) is fused to NanoLuc luciferase (Nluc). A cell-permeable, fluorescent bromodomain tracer binds to the CBP-Nluc fusion protein. The close proximity allows for Bioluminescence Resonance Energy Transfer (BRET) from Nluc to the tracer. When a competing small molecule like this compound binds to the bromodomain, it displaces the tracer, reducing the BRET signal in a dose-dependent manner [3] [4].

Key Materials
  • Cells: HEK293 or other relevant cell lines (e.g., multiple myeloma lines like LP-1 for phenotypic studies) [1] [2].
  • Plasmid: Expressing CBP bromodomain fused to Nluc [1] [4].
  • Tracer: Cell-permeable fluorescent tracer for bromodomains (e.g., HaloTag NanoBRET 618 Ligand used with a HaloTagged-histone H3.3 construct for an interaction assay) [2] [4].
  • Controls:
    • High Control: DMSO vehicle only (maximum BRET signal).
    • Low Control: Saturated concentration of unlabeled competitor (e.g., 10 µM this compound) to define non-specific binding and maximum signal inhibition [1].
  • Compounds: this compound (test compound) for 10-point, 3-fold serial dilution (e.g., starting from 10 µM) [2].
  • Reagents:
    • Nano-Glo Substrate: To activate Nluc and generate the donor signal [4].
    • Cell culture medium and assay buffers.
Experimental Workflow

The following diagram illustrates the key steps in the live-cell NanoBRET target engagement assay:

G Start Seed cells expressing CBP-BD-NanoLuc fusion Step1 Transfect/Induce expression (Optional: co-transfect HaloTag-Histone H3.3) Start->Step1 Step2 Add fluorescent tracer and incubate to equilibrium Step1->Step2 Step3 Add test compound (this compound dilution series) Step2->Step3 Step4 Add Nano-Glo Substrate (no lysis, live-cell reading) Step3->Step4 Step5 Measure luminescence and fluorescence Step4->Step5 Step6 Calculate BRET ratio and % inhibition Step5->Step6 Step7 Fit dose-response curve to determine IC₅₀ Step6->Step7

Data Analysis
  • BRET Ratio: Calculate for each well: BRET Ratio = (Acceptor Emission @ 610-665 nm) / (Donor Emission @ 435-500 nm) [4].
  • % Inhibition: Calculate for each compound concentration: % Inhibition = 100 × (1 – (BRET_compound – BRET_low_control) / (BRET_high_control – BRET_low_control)).
  • IC₅₀ Determination: Plot % Inhibition versus log10(compound concentration) and fit the data using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism [2].

Biological Pathway and Assay Rationale

To contextualize the assay, the diagram below illustrates the key biological pathway targeted by this compound and how the NanoBRET assay models this interaction.

G AcHist Acetylated Histones (e.g., H3.3) CBP CBP/EP300 Bromodomain AcHist->CBP Binds IRF4 IRF4 Gene Transcription CBP->IRF4 Promotes MYC MYC Expression IRF4->MYC Activates Phenotype Cell Cycle Arrest & Apoptosis MYC->Phenotype AssayProt CBP-BD-NanoLuc Fusion Protein Tracer Fluorescent Tracer AssayProt->Tracer Binds BRET BRET Signal AssayProt->BRET Tracer->BRET Inhibitor This compound Inhibitor->AssayProt Binds/Competes Inhibitor->BRET Reduces

Key Considerations for Researchers

  • Cellular Context is Critical: The potent anti-proliferative effect of this compound is highly cell-type-specific, with marked sensitivity observed in multiple myeloma cells due to their dependence on the IRF4 oncogenic network [1].
  • Tracer and Construct Design: While this protocol outlines the core principle, developing a robust assay requires careful selection and validation of the fluorescent tracer and the Nluc fusion construct. Using pre-optimized systems from commercial providers can save significant time and resources [3] [4].
  • Cross-Platform Tracer Potential: Emerging research suggests that some BODIPY-based fluorescent tracers may function across both biochemical (TR-FRET) and cellular (NanoBRET) assay platforms, which could streamline the drug discovery process from in vitro to cellular target engagement studies [5].

References

Comprehensive Application Note: SGC-CBP30 for Resensitizing Lenalidomide-Resistant Multiple Myeloma Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenalidomide Resistance in Multiple Myeloma

Immunomodulatory drugs (IMiDs) like lenalidomide have revolutionized multiple myeloma treatment, yet acquired resistance remains a significant clinical challenge that ultimately limits therapeutic efficacy for most patients. The primary mechanism of IMiD action involves binding to the protein cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, which subsequently leads to ubiquitination and degradation of essential transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation results in downstream suppression of IRF4 and MYC, two critical oncoproteins that multiple myeloma cells depend on for survival and proliferation [1]. While this mechanism effectively kills myeloma cells initially, resistance inevitably develops through various pathways, creating an urgent need for strategies to overcome this treatment limitation.

Research has demonstrated that CRBN abnormalities account for approximately 20-30% of IMiD resistance cases, including mutations, deletions, and alternative splicing events that prevent proper IMiD binding or function [1]. However, the majority of resistance mechanisms operate independently of CRBN alterations, suggesting alternative pathways contribute significantly to treatment failure. Among these CRBN-independent resistance mechanisms, constitutive activation of the STAT3 signaling pathway, autocrine IL-6 production, and expression of truncated IRF4 forms have been identified as key contributors [2] [3]. The emergence of these diverse resistance mechanisms underscores the complexity of IMiD resistance and highlights the need for targeted approaches that can circumvent these pathways.

SGC-CBP30: Mechanism of Action and Biological Rationale

This compound is a potent and selective chemical probe that inhibits the bromodomains of CREBBP (CBP) and EP300 (p300), two highly homologous transcriptional co-activators that play essential roles in regulating gene expression through their histone acetyltransferase activity [4] [5]. These proteins function as critical epigenetic regulators that bind to acetylated lysine residues on histones and transcription factors, facilitating the assembly of transcriptional complexes that drive expression of target genes. In multiple myeloma, CBP and EP300 have been identified as essential regulators of the IRF4-MYC transcriptional axis, which represents a dependency in this malignancy independent of CRBN status [4].

The biological rationale for targeting CBP/EP300 in lenalidomide-resistant multiple myeloma stems from the central positioning of IRF4 as a convergence point for both IMiD sensitivity and resistance mechanisms. While IMiDs indirectly reduce IRF4 levels through degradation of IKZF1/3, this compound directly targets the transcriptional machinery required for IRF4 expression [4]. This direct approach remains effective even in cells with CRBN deficiencies or alternative resistance mechanisms. The compound exhibits impressive selectivity, with 40-fold and 250-fold selectivity for CBP over the first and second bromodomains of BRD4 respectively, minimizing off-target effects that could complicate interpretation of experimental results [5]. This selectivity profile makes this compound an ideal tool compound for investigating CBP/EP300 bromodomain function in lenalidomide resistance models.

Table 1: Biochemical Profile of this compound

Parameter Value Measurement Type
CBP IC₅₀ 21 nM Cell-free assay
EP300 IC₅₀ 38 nM Cell-free assay
Selectivity over BRD4(1) 40-fold Cell-free assay
Selectivity over BRD4(2) 250-fold Cell-free assay
Cellular EC₅₀ (MYC reduction) 2.7 μM AMO1 cell line

Experimental Evidence for Resensitization of Lenalidomide-Resistant Cells

Key Findings from Preclinical Studies

Groundbreaking research by Zhu et al. (2019) systematically investigated lenalidomide resistance pathways in isogenic human multiple myeloma cell lines (HMCLs) and identified promising resensitization strategies [2] [3] [6]. The team established four lenalidomide-resistant HMCLs by chronically exposing sensitive cell lines (MM.1S, KMS11, XG1, and OPM2) to increasing concentrations of lenalidomide (5-50 μM) over extended periods. These resistant lines demonstrated cross-resistance to other IMiDs including pomalidomide and CC-220, while maintaining sensitivity to the proteasome inhibitor bortezomib, confirming that the resistance mechanism was specific to IMiD-based therapies [2].

In three of the four resistant HMCLs (MM.1SLenRes, KMS11LenRes, and OPM2LenRes), resistance was associated with CRBN abnormalities including chromosomal deletions, point mutations, and reduced CRBN expression [2] [7]. However, the XG1LenRes line maintained normal CRBN expression and instead exhibited constitutive STAT3 activation and increased IL-6 production, along with expression of a truncated IRF4 protein that resisted IMiD-mediated downregulation [2]. When treated with this compound, this CRBN-independent resistant line demonstrated restored sensitivity to lenalidomide, as did two additional resistant lines with low but detectable CRBN expression, suggesting broad applicability of this approach across multiple resistance mechanisms [2] [3].

Quantitative Assessment of Resensitization Efficacy

Table 2: Efficacy of this compound in Resensitizing Lenalidomide-Resistant Multiple Myeloma Models

Cell Line/Model Resistance Mechanism This compound Effect Combination Effect with Lenalidomide
XG1LenRes Truncated IRF4, STAT3 activation, IL-6 upregulation Restored lenalidomide sensitivity Synergistic reduction in viability
MM.1SLenRes CRBN deletion and mutation Re-sensitization to lenalidomide Combined activity in low-CRBN cells
KMS11LenRes CRBN deletion Re-sensitization to lenalidomide Combined activity in low-CRBN cells
IMiD-sensitive HMCLs None Increased lenalidomide sensitivity Enhanced efficacy in sensitive models

The resensitization effect of this compound in lenalidomide-resistant multiple myeloma cells correlates with its ability to suppress the IRF4-MYC axis, which represents a critical dependency pathway in this malignancy [4]. In sensitive multiple myeloma cell lines, this compound demonstrated remarkable potency, with GI50 values below 3 μM in 14 of 15 sensitive lines [4]. Mechanistic studies confirmed that the growth inhibitory effects resulted from G1 cell cycle arrest and induction of apoptosis, consistent with the essential role of IRF4 and MYC in promoting cell cycle progression and survival in multiple myeloma cells [4].

Detailed Application Protocols

Compound Preparation and Storage

This compound should be prepared as a high-concentration stock solution in DMSO, typically at 100 mM, which can be stored at -20°C or -80°C for long-term preservation [5]. For cellular assays, working concentrations generally range from 1-10 μM, maintaining a final DMSO concentration not exceeding 0.1% to minimize solvent toxicity. The compound exhibits excellent solubility in DMSO (100 mg/mL, ~196 mM) and good solubility in ethanol (100 mg/mL), but is insoluble in aqueous solutions [5]. This profile necessitates the use of carrier solvents for in vitro applications and appropriate formulation strategies for in vivo studies.

For cell culture applications, prepare This compound working solutions by diluting the DMSO stock directly into culture media, with brief vortexing to ensure proper mixing. The compound demonstrates stability in culture conditions for at least 24 hours, making it suitable for extended treatment protocols. For animal studies, this compound can be formulated as a clear solution using 2% DMSO, 30% PEG 300, 5% Tween 80, and ddH2O, achieving concentrations up to 2.5 mg/mL (4.91 mM) [5]. Alternatively, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL for oral administration in preclinical models [5].

Resensitization Assay Protocol

The following protocol outlines the standard procedure for evaluating this compound-mediated resensitization of lenalidomide-resistant multiple myeloma cells:

  • Cell Preparation: Culture lenalidomide-resistant multiple myeloma cell lines (e.g., XG1LenRes, MM.1SLenRes) in appropriate media (RPMI-1640 supplemented with 5% fetal calf serum and antibiotics). Maintain cells in logarithmic growth phase and ensure viability >95% before assay setup.

  • Experimental Groups: Seed cells at 5,000-20,000 cells per well in 96-well plates, including the following treatment conditions: (1) Vehicle control (DMSO), (2) Lenalidomide alone (dose range: 0.1-10 μM), (3) this compound alone (dose range: 0.1-10 μM), (4) Combination of lenalidomide and this compound, (5) Positive control for cytotoxicity (e.g., bortezomib 10 nM).

  • Treatment and Incubation: Incubate cells with compounds for 48-72 hours at 37°C in 5% CO2. For combination treatments, add compounds simultaneously without sequence modification unless specifically testing temporal effects.

  • Viability Assessment: Measure cell viability using ATP-based assays (e.g., CellTiter-Glo), MTT assays, or flow cytometry with Annexin V/PI staining. Include replicate wells (n=3-6) and perform at least three independent experiments.

  • Western Blot Analysis: In parallel experiments, harvest cells after 6-24 hours of treatment for protein extraction. Evaluate expression of IRF4, MYC, IKZF1, IKZF3, p-STAT3, STAT3, and cleavage of PARP to confirm mechanism of action [2] [5].

  • Data Analysis: Calculate combination indices using the Chou-Talalay method to determine whether the interaction between this compound and lenalidomide is additive, synergistic, or antagonistic.

Protocol for Mechanistic Studies

To investigate the molecular mechanisms underlying this compound-mediated resensitization, the following specialized protocols are recommended:

  • Gene Expression Analysis: Treat resistant cells with this compound (1-5 μM) for 6 hours and isolate RNA for qRT-PCR analysis of IRF4, MYC, and IL-6 mRNA expression. Compare effects in resistant versus sensitive cell lines to identify differential responses.

  • Chromatin Immunoprecipitation: Perform ChIP assays using antibodies against CBP, EP300, and histone acetylation marks at the IRF4 promoter region to confirm direct transcriptional regulation.

  • Immune Secretion Profiling: Collect conditioned media from treated cells and analyze cytokine/chemokine secretion using Luminex or ELISA, with particular attention to IL-6 levels given its role in STAT3-mediated resistance [2].

  • Cell Cycle Analysis: Fix cells after 24 hours of treatment and stain with propidium iodide for flow cytometric cell cycle analysis to quantify G1 arrest.

The experimental workflow below illustrates the key steps in establishing resistance models and testing resensitization strategies:

G Start Establish Lenalidomide- Resistant HMCLs A Culture sensitive HMCLs with increasing lenalidomide (5-50 µM) Start->A B Validate resistance to lenalidomide, pomalidomide, and CC-220 A->B C Characterize resistance mechanisms B->C D CRBN-dependent Abnormalities C->D E CRBN-independent Mechanisms C->E F Test resensitization strategies D->F E->F G CRBN replacement F->G H STAT3 inhibition (PB-1-102) F->H I CBP/EP300 inhibition (this compound) F->I J Evaluate combination effects with lenalidomide G->J H->J I->J

Signaling Pathways and Molecular Mechanisms

The molecular pathogenesis of multiple myeloma involves complex signaling networks that this compound strategically targets to overcome lenalidomide resistance. The diagram below illustrates the key pathways involved in IMiD resistance and how this compound intervention restores sensitivity:

G IMiD IMiDs (Lenalidomide) CRBN CRBN IMiD->CRBN IKZF1 IKZF1/3 Degradation CRBN->IKZF1 IRF4_down IRF4 Downregulation IKZF1->IRF4_down MYC_down MYC Downregulation IRF4_down->MYC_down CellDeath Myeloma Cell Death MYC_down->CellDeath CRBN_mut CRBN Abnormalities (Mutations/Deletions) Resistance IMiD Resistance CRBN_mut->Resistance IRF4_trunc Truncated IRF4 (Resists Degradation) IRF4_trunc->Resistance STAT3_act STAT3 Activation STAT3_act->Resistance IL6 IL-6 Secretion IL6->STAT3_act SGC This compound CBP CBP/EP300 Bromodomain Inhibition SGC->CBP IRF4_trans Suppressed IRF4 Transcription CBP->IRF4_trans MYC_trans Suppressed MYC Expression CBP->MYC_trans Resensitization Restored IMiD Sensitivity IRF4_trans->Resensitization MYC_trans->Resensitization

The therapeutic strategy illustrated above demonstrates how this compound targets transcriptional dependencies downstream of CRBN, effectively bypassing the most common resistance mechanisms. By directly inhibiting CBP/EP300 bromodomains, this compound suppresses IRF4 transcription regardless of CRBN status or IKZF1/3 degradation efficiency [2] [4]. This approach remains effective in cells with truncated IRF4 variants that resist IMiD-mediated downregulation, as it operates at the transcriptional rather than protein stability level. Additionally, this compound indirectly addresses STAT3-mediated resistance by reducing autocrine IL-6 production and directly impairing STAT3 activation, thereby targeting multiple resistance pathways simultaneously [2].

The synergistic relationship between this compound and lenalidomide emerges from their complementary mechanisms of action. While lenalidomide promotes degradation of IKZF1/3 transcription factors that drive IRF4 expression, this compound directly targets the transcriptional machinery required for IRF4 gene expression [2] [4]. This dual approach creates a convergent suppression of the critical IRF4-MYC axis, overwhelming the adaptive responses that typically lead to resistance. Furthermore, in resistant models with constitutive STAT3 activation, this compound demonstrates the additional benefit of suppressing IL-6 production, thereby reducing this key resistance driver and restoring sensitivity to IMiD treatment [2].

Research Applications and Future Directions

Translational Research Applications

The application of this compound in multiple myeloma research extends beyond basic resensitization studies to several translational applications:

  • Combination Therapy Screening: this compound serves as an ideal tool for evaluating novel combination regimens with IMiDs and other anti-myeloma agents. Researchers can systematically test triple combinations incorporating this compound, lenalidomide, and proteasome inhibitors, histone deacetylase inhibitors, or monoclonal antibodies to identify synergistic treatment strategies.

  • Biomarker Discovery: Utilizing this compound in resistant models enables identification of predictive biomarkers for treatment response. Potential biomarkers include IRF4 expression levels, STAT3 phosphorylation status, IL-6 production, and specific gene expression signatures that correlate with resensitization.

  • Resistance Mechanism Elucidation: By studying cells that develop resistance to this compound itself, researchers can identify compensatory pathways and potential escape mechanisms, informing the development of next-generation combinations to prevent resistance emergence.

  • Patient-Derived Model Validation: The compound should be evaluated in more physiologically relevant models including patient-derived xenografts, organoids, and 3D coculture systems that better recapitulate the bone marrow microenvironment and its role in treatment resistance.

Future Research Directions

Recent discoveries regarding ADAR1-mediated resistance mechanisms highlight the evolving understanding of IMiD resistance beyond the CRBN pathway [8] [9]. The RNA-editing enzyme ADAR1 has been identified as a resistance factor that suppresses the immune-stimulatory effects of lenalidomide by editing double-stranded RNA and dampening the immune response [9]. Future studies should explore potential interactions between ADAR1 and CBP/EP300 to determine whether combined targeting might provide additional benefit in overcoming resistance.

Additionally, the development of next-generation CBP/EP300 inhibitors with improved pharmacokinetic properties and enhanced selectivity profiles represents an important direction for clinical translation. As these advanced compounds emerge, comparative studies with this compound will help establish structure-activity relationships and optimize therapeutic indices for clinical application.

The integration of this compound into sequential treatment strategies represents another promising research direction. Rather than concurrent administration, sequenced application of CBP/EP300 inhibition followed by IMiD treatment (or vice versa) may maximize therapeutic efficacy while minimizing overlapping toxicities. Such scheduling studies would provide valuable insights for clinical translation of this resensitization approach.

Conclusion

This compound represents a powerful research tool for investigating and overcoming lenalidomide resistance in multiple myeloma through targeted inhibition of CBP/EP300 bromodomains. The compound's ability to suppress the IRF4-MYC axis independently of CRBN status makes it particularly valuable for addressing both CRBN-dependent and CRBN-independent resistance mechanisms. The detailed protocols and mechanistic insights provided in this application note will enable researchers to effectively utilize this compound in their investigations of IMiD resistance and the development of novel combination strategies.

As research advances, the strategic integration of CBP/EP300 inhibition with existing and emerging anti-myeloma therapies holds significant promise for overcoming the clinical challenge of IMiD resistance. The continued investigation of this compound in more physiologically relevant models and its combination with other novel agents will further elucidate its potential to improve outcomes for patients with relapsed and refractory multiple myeloma.

References

Comprehensive Application Notes and Protocols: Targeting the IRF4-MYC Axis in Multiple Myeloma with SGC-CBP30

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the IRF4-MYC Oncogenic Axis and Therapeutic Targeting

The IRF4-MYC regulatory loop represents a critical oncogenic dependency in multiple myeloma (MM), a currently incurable plasma cell malignancy. Interferon regulatory factor 4 (IRF4) is a lymphocyte-specific transcription factor that establishes a positive autoregulatory feedback loop with the MYC oncogene, driving MM-specific gene expression programs and enabling abnormal expansion of malignant plasma cells [1] [2]. This axis is particularly compelling therapeutically because MM cells demonstrate "oncogenic addiction" to IRF4, meaning even modest reductions in IRF4 levels trigger rapid and extensive non-apoptotic cell death [1]. What makes this axis challenging is the protein stability of IRF4; while mRNA levels decrease quickly with bromodomain inhibition, the protein demonstrates a long half-life (up to 72 hours), complicating therapeutic targeting [1].

SGC-CBP30 is a selective, chemically distinct tool compound that targets the bromodomains of CBP/EP300, homologous transcriptional coactivators with histone acetyltransferase activity [3] [4]. These proteins contain a bromodomain that recognizes acetylated lysine residues on histones and transcription factors, facilitating chromatin remodeling and transcriptional activation [4]. By inhibiting CBP/EP300 bromodomains, this compound preferentially disrupts the IRF4-MYC axis in multiple myeloma cells, inducing cell cycle arrest and apoptosis [3]. The compound demonstrates selective affinity for CBP/EP300 bromodomains over other bromodomains in this protein family, with the next highest affinity being for BET bromodomains [3]. At concentrations ≤2.5 μM, the pharmacological effects are considered on-target for CBP/EP300 bromodomains [3].

Quantitative Profiling of this compound Activity

Efficacy Profiling Across Hematologic Malignancies

Table 1: Cellular Efficacy of this compound Across Hematologic Malignancy Cell Lines

Cell Line Malignancy Type GI₅₀ (μM) Phenotypic Response Key Molecular Effects
MM.1S Multiple Myeloma <3 μM Growth inhibition, apoptosis IRF4 mRNA suppression, MYC downregulation
LP-1 Multiple Myeloma <3 μM G₁ cell cycle arrest IRF4 and MYC suppression
KMS-12-BM Multiple Myeloma 1.58-5.0 μM Cell death Reduced IRF4 mRNA, minimal IRF4 protein decrease
NCI-H929 Multiple Myeloma 1.58-5.0 μM Cell death Reduced IRF4 mRNA, minimal IRF4 protein decrease
SKMM-1 Multiple Myeloma 1.58-5.0 μM Cell death Reduced IRF4 mRNA, minimal IRF4 protein decrease
OCI-AML3 Acute Myeloid Leukemia ~5.0 μM Moderate growth inhibition Limited IRF4/MYC effects

The efficacy profile demonstrates that multiple myeloma cells show particular sensitivity to this compound, with GI₅₀ values consistently below 3 μM for most MM cell lines, significantly lower than values observed for acute leukemia cell lines [1] [3]. This reflects the selective vulnerability of MM cells to CBP/EP300 bromodomain inhibition compared to other hematologic malignancies.

Molecular Response Profiling to this compound Treatment

Table 2: Temporal Molecular Response to this compound Treatment in Multiple Myeloma Cells

Parameter 24-Hour Treatment 48-Hour Treatment 72-Hour Treatment Rescue Experimental Data
IRF4 mRNA ~60% reduction ~70-80% reduction ~80% reduction Ectopic IRF4 expression reverses apoptosis
IRF4 Protein Minimal reduction <30% reduction ~40-50% reduction -
MYC mRNA ~50% reduction ~70% reduction ~70% reduction Ectopic MYC expression reverses cell cycle arrest
Cell Viability ~70% of control ~40% of control ~20% of control Combined IRF4+MYC expression provides maximal rescue
Apoptosis ~2-fold increase ~5-fold increase ~8-fold increase IRF4 expression reduces sub-G₁ population
Cell Cycle Early G₁ accumulation Significant G₁ arrest Sustained G₁ arrest MYC expression partially reverses G₁ arrest

The molecular response profiling reveals a discordance between IRF4 mRNA and protein levels, with mRNA decreasing rapidly while protein levels remain relatively stable due to the long half-life of IRF4 protein [1]. This has important implications for therapeutic strategies, suggesting that combined approaches targeting both expression and protein stability may be necessary.

Experimental Protocols for Targeting the IRF4-MYC Axis

Protocol 1: Cell Viability and IC₅₀ Determination in Multiple Myeloma Cells

Purpose: To evaluate the sensitivity of multiple myeloma cell lines to this compound and determine half-maximal inhibitory concentration (IC₅₀) values.

Materials:

  • Multiple myeloma cell lines (KMS-12-BM, NCI-H929, SKMM-1, MM.1S, LP-1)
  • This compound (reconstituted in DMSO to 10 mM stock concentration)
  • CellTiter-Blue Cell Viability Assay
  • 96-well tissue culture plates
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Fluorescence plate reader

Procedure:

  • Culture MM cells in RPMI-1640 medium supplemented with 5% fetal calf serum and antibiotics.
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL medium.
  • Prepare serial dilutions of this compound (typically from 10 μM to 0.1 μM) in complete medium.
  • Treat cells with this compound or vehicle control (DMSO, typically ≤0.1%), with 3-5 replicates per condition.
  • Incubate for 48 hours at 37°C, 5% CO₂.
  • Add 20 μL CellTiter-Blue reagent directly to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure fluorescence at 560/590 nm using a plate reader.
  • Calculate percentage viability relative to DMSO-treated controls.
  • Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves.

Technical Notes:

  • Ensure DMSO concentrations are equal across all treatments to avoid vehicle effects.
  • Include a positive control (e.g., 100 μM bortezomib) for cell death induction.
  • For combination studies with lenalidomide, treat cells with this compound simultaneously with lenalidomide (0.1-10 μM) and dexamethasone (0.1-1 μM) [5].
Protocol 2: Molecular Profiling of IRF4-MYC Axis Inhibition

Purpose: To evaluate the molecular effects of this compound on IRF4 and MYC expression at mRNA and protein levels.

Materials:

  • This compound-treated and control MM cells
  • TRIzol reagent for RNA extraction
  • cDNA synthesis kit
  • Quantitative PCR system with SYBR Green chemistry
  • RIPA buffer for protein extraction
  • Primary antibodies: IRF4 (ab133590, Abcam), MYC (sc-40, Santa Cruz Biotechnology), β-actin (A2066, Sigma-Aldrich)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure for mRNA Analysis:

  • Extract total RNA using TRIzol reagent according to manufacturer's protocol.
  • Quantify RNA concentration and purity by spectrophotometry.
  • Synthesize cDNA from 1 μg total RNA using reverse transcriptase.
  • Perform quantitative PCR using gene-specific primers for IRF4, MYC, and housekeeping genes (GAPDH or ACTB).
  • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
  • Analyze data using the 2^(-ΔΔCt) method to calculate fold changes relative to control.

Procedure for Protein Analysis:

  • Harvest cells and lyse in RIPA buffer containing protease inhibitors.
  • Quantify protein concentration using BCA assay.
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies (diluted 1:1000) overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
  • Detect signals using ECL reagent and visualize using chemiluminescence imaging system.
  • Quantify band intensities using image analysis software, normalizing to β-actin.

Technical Notes:

  • For protein half-life determination, treat cells with 10 μg/mL cycloheximide to inhibit new protein synthesis and harvest at timepoints up to 72 hours [1].
  • For rescue experiments, transduce cells with lentiviral vectors expressing IRF4 or MYC prior to this compound treatment [3].
Protocol 3: Assessment of Combination Therapy with Standard Care Agents

Purpose: To evaluate potential synergistic effects of this compound with standard multiple myeloma therapies.

Materials:

  • This compound
  • Lenalidomide, pomalidomide, or other IMiDs
  • Bortezomib (proteasome inhibitor)
  • Dexamethasone
  • Annexin V-FITC/propidium iodide apoptosis detection kit
  • Flow cytometer

Procedure for Resensitization Experiments:

  • Establish lenalidomide-resistant cell lines (XG1LenRes, MM.1SLenRes) by culturing in increasing lenalidomide concentrations (5-50 μM) over 3-6 months [5].
  • Validate resistance by comparing IC₅₀ values of parent vs. resistant lines.
  • Treat resistant cells with this compound (0.5-5 μM) alone or in combination with lenalidomide (1-10 μM).
  • Assess cell viability after 48 hours using CellTiter-Blue assay.
  • For apoptosis analysis, stain cells with Annexin V-FITC and propidium iodide according to manufacturer's protocol.
  • Analyze by flow cytometry within 1 hour of staining.
  • Calculate combination indices using Chou-Talalay method to determine synergistic, additive, or antagonistic effects.

Technical Notes:

  • For STAT3 inhibition combinations, use selective STAT3 inhibitor PB-1-102 (5-20 μM) concurrently with this compound [5].
  • Analyze IRF4 status in resistant lines; some may express truncated IRF4 resistant to lenalidomide-induced degradation [5].

Pathway Diagrams and Experimental Workflows

IRF4-MYC Regulatory Axis and this compound Mechanism of Action

mechanism SGC_CBP30 This compound CBP_EP300 CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300 Inhibits Chromatin Chromatin Accessibility CBP_EP300->Chromatin Regulates IRF4_transcription IRF4 Transcription Chromatin->IRF4_transcription Controls IRF4_protein IRF4 Protein IRF4_transcription->IRF4_protein Produces MYC_transcription MYC Transcription MYC_protein MYC Protein MYC_transcription->MYC_protein Produces IRF4_protein->MYC_transcription Activates Feedback Positive Feedback Loop IRF4_protein->Feedback Outcomes Cell Cycle Arrest Apoptosis IRF4_protein->Outcomes Reduced Levels Lead to MYC_protein->IRF4_transcription Activates MYC_protein->Feedback MYC_protein->Outcomes Reduced Levels Lead to

Figure 1: Mechanism of this compound Action on the IRF4-MYC Regulatory Axis The diagram illustrates how this compound inhibits CBP/EP300 bromodomains, subsequently affecting chromatin accessibility and transcription of IRF4 and MYC. The positive feedback loop between IRF4 and MYC proteins amplifies oncogenic signaling in multiple myeloma. Inhibition leads to reduced protein levels of both oncogenes, ultimately causing cell cycle arrest and apoptosis. Notably, IRF4 protein demonstrates significant stability despite mRNA reduction, explaining the delayed protein-level effects [1] [3] [2].

Experimental Workflow for Evaluating this compound Activity

workflow Start Experimental Setup CellCulture Cell Culture Multiple Myeloma Cell Lines Start->CellCulture Treatment This compound Treatment (0.1-10 μM, 24-72 hours) CellCulture->Treatment Viability Viability Assessment CellTiter-Blue Assay Treatment->Viability Molecular Molecular Analysis qPCR, Western Blot Treatment->Molecular CellCycle Cell Cycle Analysis Propidium Iodide Staining Treatment->CellCycle Apoptosis Apoptosis Detection Annexin V/PI Staining Treatment->Apoptosis Analysis Data Analysis IC₅₀, Combination Indices Viability->Analysis Rescue Rescue Experiments IRF4/MYC Ectopic Expression Molecular->Rescue If Confirmed Mechanism CellCycle->Analysis Apoptosis->Analysis Rescue->Analysis

Figure 2: Comprehensive Workflow for Evaluating this compound Activity in Multiple Myeloma Models The experimental workflow outlines key steps for evaluating this compound activity, from initial cell culture and treatment through comprehensive phenotypic and molecular analyses. The parallel assessment approaches enable correlation of molecular effects (IRF4/MYC downregulation) with functional outcomes (cell cycle arrest, apoptosis). Rescue experiments confirm mechanism specificity by demonstrating reversal of phenotypes with ectopic IRF4 or MYC expression [1] [3] [5].

Therapeutic Applications and Combination Strategies

The therapeutic application of this compound extends beyond direct cytotoxicity against multiple myeloma cells. Several strategically important applications have emerged:

Resensitization to Immunomodulatory Drugs

In lenalidomide-resistant multiple myeloma models with intact cereblon expression but impaired IRF4 downregulation, this compound effectively restores lenalidomide sensitivity [5]. This approach is particularly relevant for cases where resistance develops through alternative pathway activation rather than CRBN mutations. The XG1LenRes model demonstrates this principle—these cells show constitutive STAT3 activation and express a truncated IRF4 variant resistant to lenalidomide-induced degradation [5]. This compound treatment in these cells bypasses the resistance mechanism by directly targeting IRF4 transcription rather than relying on protein degradation pathways.

Sequential Targeting to Overcome Protein Stability Issues

The disconnect between IRF4 mRNA and protein levels presents a therapeutic challenge. While this compound rapidly reduces IRF4 mRNA, the protein's long half-life (up to 72 hours) means substantial reduction requires prolonged exposure [1]. This supports a sequential targeting approach where this compound pretreatment establishes transcriptional suppression, followed by agents that directly target IRF4 protein stability or function. The immunomodulatory agent lenalidomide promotes IRF4 protein degradation through cereblon-dependent mechanisms, suggesting potential synergy with sequential administration [5].

Biomarker-Driven Patient Selection

Effective application of this compound requires appropriate biomarker stratification. Key predictive biomarkers include:

  • IRF4 dependency confirmed by siRNA knockdown sensitivity [3]
  • MYC translocation status or evidence of MYC pathway activation [1]
  • CRBN expression levels in combination approaches [5]
  • STAT3 activation status particularly in resistant disease [5]

Cell lines demonstrating high sensitivity to this compound typically show significant viability reduction following IRF4 knockdown, confirming their dependency on this pathway [3].

Conclusion and Future Perspectives

Targeting the IRF4-MYC axis with CBP/EP300 bromodomain inhibitors like this compound represents a promising therapeutic strategy for multiple myeloma, particularly in the context of treatment resistance. The experimental protocols outlined provide comprehensive methodologies for evaluating compound efficacy, mechanism of action, and combination potential.

Key considerations for advancing this approach include addressing the kinetic disconnect between IRF4 mRNA and protein response, which may require extended treatment durations or combination with protein-degrading agents. Additionally, biomarker development remains crucial for identifying patient populations most likely to benefit from this targeted approach.

The demonstrated ability of this compound to resensitize lenalidomide-resistant multiple myeloma cells suggests important clinical applications for overcoming treatment resistance. Future directions should explore rational combinations with established and emerging therapies, with careful attention to sequencing and scheduling based on the mechanistic insights provided in these application notes.

References

SGC-CBP30 solubility issues DMSO moisture absorption

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the solubility of SGC-CBP30? this compound is highly soluble in DMSO and ethanol but is insoluble in water [1] [2] [3]. The typical solubility in DMSO is reported to be 100 mg/mL (approximately 196 mM) [1] [2]. One supplier notes that newly opened, dry DMSO is essential to achieve this concentration, as moisture-absorbing DMSO reduces solubility [2].

  • Why is my this compound solution cloudy or are there precipitates? This is a classic sign of water contamination in your DMSO solvent. DMSO is hygroscopic (it absorbs water from the atmosphere) [2]. When dissolved in "wet" DMSO, the compound may not go into solution fully or may fall out of solution, leading to cloudiness or precipitation.

  • How can I prevent moisture absorption in my DMSO stock?

    • Use a fresh, sealed bottle of anhydrous DMSO for preparing stock solutions.
    • Aliquot a small volume from the main bottle for daily use to minimize the number of times the main stock is exposed to air.
    • Tightly seal the DMSO container immediately after use.
    • Consider storing DMSO under an inert atmosphere and using molecular sieves to keep it dry.

Troubleshooting Guide for Solubility Issues

The table below outlines common problems and their solutions.

Problem Observed Possible Cause Recommended Solution
Cloudy solution or precipitate in stock Moisture absorption in DMSO [2] Use fresh, anhydrous DMSO. Gently warm the tube and sonicate [2] [4].
Compound won't dissolve completely Solvent not at optimal condition Warm the tube to 37-60°C and shake in an ultrasonic bath [2] [4].
Precipitation after freezing/thawing Repeated freeze-thaw cycles Aliquot stock solution into single-use vials. Avoid more than 1-2 freeze-thaw cycles [5].
Insoluble in aqueous buffers Inherent property of the compound This compound is insoluble in water. For cell culture, add small volumes of DMSO stock directly to media with vigorous mixing [2] [3].

Experimental Protocols for Handling this compound

Preparing a Stock Solution in DMSO

This protocol is designed to minimize water contamination.

  • Materials: this compound powder, fresh anhydrous DMSO, sterile glass vials.
  • Procedure:
    • Take a new, sealed bottle of DMSO or a freshly opened aliquot. Allow it to reach room temperature to avoid water condensation when opened.
    • Calculate the volume of DMSO needed to achieve your desired concentration (e.g., 100 mg/mL).
    • Gently vortex the this compound vial to ensure the powder is at the bottom.
    • Add the calculated volume of DMSO directly to the vial.
    • Cap the vial tightly and warm it in a 37°C water bath or block heater for 10 minutes.
    • Briefly sonicate the vial in a bath sonicator until the solution is clear.
    • Once fully dissolved, aliquot the stock solution into small, single-use vials.
    • Store aliquots at -20°C for up to one year or at -80°C for up to two years [5].

The workflow for preparing and troubleshooting the stock solution can be visualized as follows:

Start Start: Prepare Stock Solution Step1 Use fresh, anhydrous DMSO Start->Step1 Step2 Add solvent to vial (Warm to 37°C if needed) Step1->Step2 Step3 Sonicate until clear Step2->Step3 Step4 Aliquot & store at -20°C/-80°C Step3->Step4 Problem Problem: Cloudy Solution/Precipitate Step3->Problem If not clear Solution Solution: Gently warm (max 60°C) and sonicate again Ensure DMSO is dry Problem->Solution Repeat Solution->Step3 Repeat

Preparing a Working Solution for Cell Culture
  • Principle: To introduce the compound to aqueous cell culture media without causing it to precipitate.
  • Procedure:
    • Thaw an aliquot of your DMSO stock solution at room temperature and vortex briefly.
    • Add the required small volume of stock solution directly to your pre-warmed cell culture media. A final DMSO concentration of 0.1% (v/v) or less is generally well-tolerated by most cell lines.
    • Vortex or pipette mix the media vigorously immediately after adding the compound to ensure it is uniformly dispersed before adding it to your cells.

Key Technical Specifications

For your reference, here is a summary of the key physical and chemical properties of this compound gathered from the search results:

Parameter Specification Source
Molecular Weight 509.04 g/mol [1] [2] [5]
Molecular Formula C₂₈H₃₃ClN₄O₃ [1] [2]
Solubility in DMSO 100 mg/mL (196.44 mM) [1] [2]
Solubility in Ethanol 100 mg/mL [1] [2]
Solubility in Water Insoluble [2] [3]

| Storage Condition | Powder: -20°C (desiccated) Solution: -20°C to -80°C (aliquoted) | [5] [4] |

References

Quantitative Data Summary for SGC-CBP30

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key biochemical and cellular activity data for SGC-CBP30, which is crucial for establishing a baseline in optimization efforts.

Table 1: Biochemical Binding Affinity (Kd) and Selectivity this compound is a potent and selective inhibitor of the CBP/p300 bromodomains, though it shows weaker, off-target binding to BET family bromodomains [1] [2].

Bromodomain Target Kd (nM) Selectivity over BRD4(1) Source / Assay
CBP 21 - 26 nM 34-40 fold ITC [1] [2]
p300 32 - 38 nM 34-40 fold ITC [1] [2]
BRD4(1) ~885 nM (Reference) ITC [1]

Table 2: Cellular Potency in Various Cell Lines The cellular activity of this compound can vary significantly across different cell types and assays [2].

Cell Line Cell Type / Context Assay / Readout IC50 / Value
HEK293 Embryonic Kidney Inhibition of CBP-histone H3 binding (BRET assay) 2.8 μM [2]
RKO Colorectal Carcinoma Inhibition of p53 reporter activity 1.5 μM [2]
MV4;11 Acute Myeloid Leukemia Cell proliferation / Anticancer activity 34.91 μM [3]
Primary Human Th17 Cells Immune / Inflammation Reduction of IL-17A secretion Strong reduction [1]

Key Experimental Protocols

To reliably assess the cellular potency of this compound and its analogs, the following established protocols can be used.

Protocol 1: IL-17A Secretion Assay in Th17 Cells

This assay is highly relevant for studying this compound's anti-inflammatory effects [1].

  • Cell Source: Isolate CD4+ T cells from healthy human donors or patients with inflammatory diseases like ankylosing spondylitis or psoriatic arthritis.
  • Th17 Polarization: Differentiate the naive T cells into Th17 cells using a cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23) and anti-IFN-γ/anti-IL-4 antibodies for 3-5 days.
  • Compound Treatment: Stimulate the polarized Th17 cells (e.g., with CD3/CD28 antibodies) in the presence of a titration of this compound or a vehicle control (DMSO). A pan-BET inhibitor like JQ1 can be used as a comparator.
  • Incubation: Culture cells for 24-72 hours.
  • Measurement: Collect cell culture supernatant. Quantify IL-17A secretion using an enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Cellular Target Engagement (FRAP Assay)

This assay confirms that the compound is engaging its target (the CBP/p300 bromodomain) in the cellular context [4].

  • Cell Line: Use a cell line (e.g., HeLa) expressing a fluorescently tagged CBP or a histone subunit.
  • Pre-bleach: Capture several images of the fluorescent nuclei.
  • Photo-bleaching: Use a laser to bleach the fluorescence in a specific region of the nucleus.
  • Post-bleach Recovery: Monitor the recovery of fluorescence into the bleached area over time, as unbleached fluorescent proteins diffuse back in. This recovery rate depends on the mobility of the protein, which is influenced by its binding to chromatin.
  • Compound Treatment: Pre-treat cells with this compound. Bromodomain inhibitors displace the protein from acetylated chromatin, leading to a faster recovery rate in the FRAP assay due to increased mobile fraction.
  • Analysis: Quantify and compare the fluorescence recovery curves between treated and untreated cells.

Frequently Asked Questions & Troubleshooting

FAQ 1: The cellular potency of this compound in our assays is weaker than expected based on its biochemical Kd. What could be the reason?

  • Potential Cause: This is a known challenge with this compound. Its inadequate metabolic stability can lead to rapid degradation in cell culture medium, reducing its effective concentration and duration of action [3].
  • Troubleshooting Steps:
    • Verify Compound Stability: Analyze the stability of this compound in your specific cell culture medium over the course of your experiment (e.g., using LC-MS).
    • Use Fresh DMSO Stocks: Ensure compounds are dissolved in fresh, anhydrous DMSO and stored appropriately to prevent degradation.
    • Consider a Positive Control: Include a known cellular potent CBP/p300 inhibitor (e.g., a more recent clinical candidate) as a comparator to validate your assay system.

FAQ 2: How can I ensure that the observed cellular phenotype is due to CBP/p300 inhibition and not off-target effects on BET bromodomains?

  • Potential Cause: this compound has measurable affinity for BET bromodomains (see Table 1), which can contribute to the cellular phenotype, especially at higher concentrations [1] [5].
  • Troubleshooting Steps:
    • Dose-Response Analysis: Perform a careful dose-response experiment. The therapeutic window for selective CBP/p300 inhibition is around 1-2 μM; effects observed at higher concentrations are more likely to involve BET inhibition [1].
    • Use a BET-Selective Inhibitor: Include a BET-only inhibitor (e.g., JQ1) as a control. If your phenotype is mimicked by JQ1, it may be BET-driven.
    • Utilize a More Selective Probe: For critical experiments, consider using a next-generation, highly selective CBP/p300 inhibitor like GNE-781, which offers superior selectivity over BET family bromodomains [5].

FAQ 3: What are the main strategies for optimizing this compound's cellular potency? The primary path is through medicinal chemistry optimization of the lead compound [3].

  • Improve Metabolic Stability: Modify the chemical structure to block sites of metabolic vulnerability, thereby increasing the compound's half-life in cellular systems and in vivo.
  • Scaffold Hopping: Explore completely different chemical scaffolds to discover new chemotypes with improved physicochemical properties and cellular performance, as demonstrated by the indolizin-3-yl-ethanone derivatives [3].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the core experimental workflow for assessing potency and the compound's mechanism of action within the p53 signaling pathway.

G Start Start Experiment A Th17 Cell Isolation and Polarization Start->A B Stimulate Cells + this compound Titration A->B C Incubate (24-72h) B->C D Collect Supernatant C->D E ELISA for IL-17A D->E F Data Analysis E->F

Diagram 1: Workflow for testing this compound potency in IL-17A secretion assays.

G Subgraph1 Cellular Stress (DNA damage, etc.) p53 Tumor Suppressor p53 Subgraph1->p53 Acp53 Acetylated p53 (eg. at K382) p53->Acp53 Acetylation by CBP/p300 HAT domain CBP CBP/p300 Bromodomain Acp53->CBP Recognition by CBP/p300 Bromodomain Transcription Gene Transcription (e.g., p21) CBP->Transcription Recruitment of Transcriptional Machinery Outcome Cell Cycle Arrest Apoptosis Transcription->Outcome

Diagram 2: this compound inhibits CBP/p300 bromodomain recognition of acetylated p53, disrupting p53-mediated gene transcription.

References

overcoming SGC-CBP30 cytotoxicity U2OS HeLa cells

Author: Smolecule Technical Support Team. Date: February 2026

SGC-CBP30: Cytotoxicity Troubleshooting Guide

Q: Why does this compound show moderate cytotoxicity in U2OS and HeLa cells? A: The cytotoxicity is not an off-target effect but is directly linked to the compound's intended mechanism. This compound is a potent and selective inhibitor of the CREBBP and EP300 proteins, which are crucial transcriptional co-activators involved in cell proliferation and survival [1] [2]. Inhibiting these essential proteins inevitably leads to cytotoxic effects in sensitive cell lines, a confirmation that the compound is engaging its target.

Q: How can I confirm that observed cell death is due to on-target inhibition? A: To validate that your results are specific to CREBBP/EP300 inhibition, consider these approaches:

  • Use a Negative Control: Include a structurally different but also selective CBP/EP300 inhibitor (e.g., I-CBP112 or Y08197) in your experiments [3] [4]. If it recapitulates the cytotoxicity, it strengthens the on-target hypothesis.
  • Employ a Rescue Experiment: Attempt to "rescue" the cytotoxic phenotype by genetically overexpressing the target proteins (CREBBP/EP300) or their key downstream survival factors. Successful rescue strongly indicates on-target activity.
  • Monitor Known Downstream Markers: Use Western blotting to track the reduction of proteins known to depend on CBP/EP300, such as IRF4 and c-MYC, in response to treatment [3] [5]. This confirms the expected biological pathway is being disrupted.

Q: What if I need to use this compound but want to minimize its impact on viability? A: While the cytotoxic effect might be intrinsic, you can optimize your experimental design to work within this constraint:

  • Titrate the Concentration: The cytotoxicity is dose-dependent. Use the lowest possible concentration that still produces the desired molecular phenotype (e.g., reduction of a downstream target like IRF4). The cellular IC50 for some endpoints is in the low micromolar range (1.5 - 2.8 μM) [2], which is higher than the biochemical IC50 (21-38 nM) [1] [2].
  • Shorten the Treatment Duration: A shorter incubation time might allow you to observe the initial transcriptional or epigenetic changes before the onset of significant cell death. Reference protocols often use 6-hour treatments for molecular analyses [1] [2].
  • Investigate Alternative Cell Models: The cytotoxicity of this compound is highly cell-context-dependent. It shows potent, selective lethality in hematological cancer lines like multiple myeloma [3]. If your research question allows, testing in such models might provide a clearer therapeutic window.

The table below summarizes key quantitative data from the literature to guide your dosing and interpretation.

Parameter Value / Information Context / Cell Line Source
Biochemical IC₅₀ 21 nM (CREBBP); 38 nM (EP300) Cell-free assay [1] [2]
Cellular EC₅₀ (e.g., MYC suppression) 2.7 μM AMO1 multiple myeloma cells [2]
Reported Cytotoxicity Moderate U2OS (osteosarcoma) & HeLa (cervical cancer) [1] [2]
Typical In-vitro Protocol 20 μM, 6 hours COLO-320-HSR cells [1]

Experimental Protocol: Validating this compound Activity in Cells

This protocol outlines how to verify that this compound is effectively engaging its target in your cellular model.

1. Objective: To confirm on-target engagement of this compound by measuring the downregulation of the IRF4 protein, a key downstream target dependent on CBP/EP300. 2. Materials:

  • This compound (e.g., Selleckchem, Cat. No. S7256)
  • DMSO (vehicle control)
  • Appropriate cell culture materials for your cell line (e.g., U2OS, HeLa)
  • Lysis buffer and reagents for Western blotting
  • Antibodies: Anti-IRF4, Anti-CREBBP/p300 (optional, to show no change in total target protein), and a loading control (e.g., GAPDH, β-Actin) 3. Procedure:
  • Cell Seeding: Seed cells in multiple wells of a 6-well plate and allow them to adhere overnight.
  • Compound Treatment: The next day, prepare treatment media containing this compound at your chosen concentrations (e.g., 0.5, 2, 5, 10 μM) and a DMSO vehicle control (e.g., 0.1% v/v).
  • Incubation: Replace the medium with treatment media and incubate cells for a defined period (e.g., 6-24 hours).
  • Protein Extraction: Lyse the cells to extract total protein and determine the concentration of each sample.
  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the relevant antibodies. 4. Expected Results: A concentration-dependent decrease in IRF4 protein levels, with minimal change in the loading control, indicates successful on-target inhibition of the CBP/EP300 pathway [3].

Pathway Diagram: this compound Mechanism & Cytotoxicity

The diagram below illustrates the core mechanism of this compound and how it leads to cytotoxic outcomes, particularly highlighting the critical IRF4-MYC axis in sensitive cells.

G SGC This compound CBP CBP/EP300 Bromodomain SGC->CBP Inhibits H3 Acetylated Histone Binding Site CBP->H3 Recognizes IRF4 IRF4 Gene Transcription H3->IRF4 Promotes MYC c-MYC Expression IRF4->MYC Activates Death Cytotoxic Effect (e.g., Apoptosis, G1 Arrest) IRF4->Death Downregulation Leads To Survival Cell Survival & Proliferation MYC->Survival MYC->Death Downregulation Leads To

The core mechanism involves this compound inhibiting the bromodomain of CBP/EP300, which prevents its recognition of acetylated histones and subsequent recruitment to transcription sites [3] [6]. This directly suppresses the transcription of key oncogenes like IRF4, which in turn downregulates its critical target, c-MYC [3]. In dependent cells (like multiple myeloma or certain solid cancer lines), the collapse of this IRF4-MYC axis disrupts essential survival and proliferation signals, ultimately triggering cytotoxic outcomes such as cell cycle arrest (G1 phase) and apoptosis [3] [4].

References

SGC-CBP30 stability storage -20°C desiccate

Author: Smolecule Technical Support Team. Date: February 2026

SGC-CBP30 Stability & Storage FAQ

  • What is the recommended storage condition for this compound? The recommended storage condition for this compound is at +4°C [1]. It is crucial to keep the product in a desiccated environment to protect it from moisture, which can degrade the compound [1].

  • How should I reconstitute this compound, and what is its solubility? this compound is soluble in DMSO and ethanol. The table below summarizes the solubility data for preparing your stock solutions [2] [1].

Solvent Stock Concentration Notes
DMSO 100 mg/mL (196.44 mM) Use fresh, moisture-absorbing DMSO reduces solubility. [2]
Ethanol 25-100 mg/mL [2]
  • I have observed unexpected results in my cell-based assay. What could be wrong? Issues in cell-based assays often stem from improper stock solution preparation.
    • Cause 1: Moist DMSO. If the DMSO used to dissolve this compound has absorbed moisture from the air, it can reduce the compound's solubility and effective concentration [2].
    • Troubleshooting: Always use fresh, dry DMSO. Ensure the DMSO container is tightly sealed after use.
    • Cause 2: Aqueous instability. this compound is insoluble in water [2]. Any aqueous working solutions are suspensions, not true solutions, which can lead to inaccurate dosing.
    • Troubleshooting: For in vivo studies, use validated formulations to create homogeneous suspensions [2].

Experimental Protocols & Key Applications

To help you achieve consistent and reliable results, here are summarized protocols and key experimental findings from the literature.

1. Inhibiting IL-17A in Human Th17 Cells This protocol is relevant for research into inflammatory and autoimmune diseases like ankylosing spondylitis and psoriatic arthritis [3].

  • Application: Study the role of CBP/p300 in Th17-driven inflammatory diseases.
  • Cell Type: Primary human Th17 cells from healthy donors or patients.
  • Treatment: Treat cells with this compound.
  • Key Outcome Measurement: Assess the reduction of IL-17A secretion using an appropriate immunoassay (e.g., ELISA). Transcriptional profiling shows a more restricted effect compared to pan-BET inhibitors like JQ1 [3].

2. Suppressing the IRF4-MYC Axis in Multiple Myeloma Cells This application is for oncology research, particularly in hematologic malignancies [4].

  • Application: Target multiple myeloma cell viability via CBP/EP300 bromodomain inhibition.
  • Cell Lines: Sensitive multiple myeloma cell lines (e.g., LP-1).
  • Treatment: Treat cells with ≤2.5 μM this compound to ensure on-target effects [4].
  • Key Outcome Measurements:
    • Viability/GI₅₀: Determine the concentration that causes 50% growth inhibition.
    • Cell Cycle Analysis: Observe accumulation of cells in the G1 phase [4].
    • Gene Expression: Measure direct transcriptional suppression of IRF4 and its target, c-MYC [4].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for treating cells with this compound, based on the protocols cited in the literature.

workflow General workflow for cell treatment with this compound. start Prepare this compound Stock step1 Reconstitute in dry DMSO start->step1 step2 Dilute to working concentration step1->step2 step3 Apply to cells (e.g., Th17 or Myeloma) step2->step3 assay1 Functional Assay (e.g., Cytokine Secretion) step3->assay1 assay2 Molecular Assay (e.g., Gene Expression) step3->assay2 outcome1 Reduced IL-17A secretion assay1->outcome1 outcome2 Suppressed IRF4 & MYC assay2->outcome2

References

SGC-CBP30 concentration response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

SGC-CBP30 Overview & Mechanism of Action

This compound is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) [1] [2]. Its primary mechanism involves disrupting the interaction between these bromodomains and acetylated histones, leading to altered gene expression [1].

The diagram below illustrates the established signaling pathway through which this compound exerts its effects in sensitive Multiple Myeloma cells.

G This compound Inhibits IRF4 and MYC in Multiple Myeloma SGC_CBP30 This compound CBP/EP300 Bromodomain Inhibitor CBP_EP300 Inhibition of CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300 IRF4_Transcription Suppression of IRF4 Transcription CBP_EP300->IRF4_Transcription MYC_Transcription Suppression of MYC Transcription IRF4_Transcription->MYC_Transcription Phenotype Cell Cycle Arrest (G1) & Apoptosis MYC_Transcription->Phenotype

Experimentally-Derived Concentration & Activity Data

The table below summarizes key quantitative data from published studies to guide your experimental design.

Cell Line / System Assay Type Reported Activity (IC₅₀/EC₅₀) Incubation Time Key Readout Source (PMID)
In vitro (Cell-free) Biochemical IC₅₀ = 21 nM (CBP), 38 nM (EP300) [3] N/A Target Binding N/A
HEK293 NanoBRET EC₅₀ = 0.28 µM [1] Overnight Inhibition of CBP-H3.3 binding [1] 27682507
AMO1 (Multiple Myeloma) Functional (Quantigene) EC₅₀ = 2.7 µM [3] 6 hours Reduction in MYC expression [3] 27190605
LP-1 (Multiple Myeloma) Cell Cycle Analysis GI₅₀ ~1-3 µM [1] 16-24 hours G1 Phase Arrest [1] 26572217
RKO Reporter Gene IC₅₀ = 1.5 µM [3] 24 hours + 16h Dox Inhibition of p53-induced reporter [3] 26572217
Primary Human Th17 Cells Cytokine Secretion Effective at ~1-2 µM [4] 72 hours Suppression of IL-17A secretion [4] 26261308

General Protocol for a Concentration-Response Curve

Based on the literature, here is a recommended workflow for a cell-based viability or proliferation assay.

G This compound Concentration-Response Curve Workflow Prep 1. Prepare Compound Dilutions Stock Prepare 100 mM stock in DMSO (Store at +4°C) [3] Prep->Stock Plate 2. Seed & Treat Cells Seed Seed sensitive cell line (e.g., AMO1, LP-1) in 96-well plate Plate->Seed Incubate 3. Incubate Time Typical incubation: 72 hours (GI50) or as required for phenotype [1] Incubate->Time Measure 4. Measure Viability Assay Use ATP-based (e.g., CellTiter-Glo) or resazurin reduction assay Measure->Assay Analyze 5. Analyze Data & Fit Curve Curve Normalize to vehicle control (0%) and untreated (100% inhibition) Plot log(concentration) vs. response Calculate IC₅₀/GI₅₀ Analyze->Curve DilSeries Create a serial dilution series (e.g., 20 µM to 0.1 µM) Use DMSO as vehicle control Stock->DilSeries Treat Add compound dilutions to cells Ensure final DMSO is ≤0.1% Seed->Treat

Detailed Methodology:

  • Compound Preparation:

    • Stock Solution: this compound is highly soluble in DMSO. Prepare a 100 mM stock solution by dissolving the compound in pure, fresh DMSO to avoid moisture absorption, which can affect solubility [3]. Aliquot and store at +4°C.
    • Intermediate Dilutions: Create a serial dilution of the compound in DMSO, typically at 1000x the final desired concentration. This ensures the final DMSO concentration in cell culture is ≤0.1%, a level that is not cytotoxic.
    • Working Concentrations: Based on the data in the table above, a good starting range for a 10-point concentration-response curve is from 20 µM down to 10 nM. Include a vehicle control (0.1% DMSO) and a positive control for cell death if available.
  • Cell Seeding & Treatment:

    • Seed an appropriate number of cells (e.g., a commonly used Multiple Myeloma line like AMO1 or LP-1) in a 96-well plate to reach 20-40% confluency at the time of treatment.
    • Add 1 µL of each 1000x DMSO stock dilution directly to 1 mL of cell culture medium per well, mixing gently.
  • Incubation & Assay:

    • Incubate cells for the desired period. For a standard viability GI₅₀, 72 hours is typical. Shorter incubations (e.g., 6-24 hours) are used for measuring direct transcriptional effects like MYC or IRF4 downregulation [3] [1].
    • Measure cell viability using a robust method like an ATP-based luminescence assay (e.g., CellTiter-Glo), following the manufacturer's protocol.

Troubleshooting Common Issues

FAQ 1: My curve shows high background or no effect even at high concentrations.

  • Cause: The cell line used may be intrinsically resistant to CBP/EP300 bromodomain inhibition.
  • Solution: Use a sensitive cell line as a positive control for your experiments (e.g., AMO1, LP-1, JJN3 multiple myeloma cells) [1]. Verify the activity of your stock solution in a biochemical binding assay if possible.

FAQ 2: The solvent control (DMSO) appears toxic to my cells.

  • Cause: The final concentration of DMSO is too high, or the DMSO used is old or contaminated.
  • Solution: Ensure the final DMSO concentration does not exceed 0.1%. Always use fresh, high-quality DMSO [3].

FAQ 3: The IC₅₀ value from my viability assay doesn't match published data.

  • Cause: Differences in assay conditions, such as cell passage number, seeding density, incubation time, and the type of readout (viability vs. functional effect), can lead to variation.
  • Solution: Carefully replicate the conditions from the literature as closely as possible. Remember that the GI₅₀ for proliferation (~1-3 µM) is different from the EC₅₀ for immediate target engagement (~0.3 µM) or for downstream transcriptional effects (~2-3 µM) [3] [1].

Important Note on Specificity: The effects described are on-target at concentrations ≤2.5 µM for this compound. At higher concentrations (e.g., >5 µM), off-target effects, particularly on BET bromodomains, may occur and confound your results [1].

References

SGC-CBP30 off-target effects BET bromodomain selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Selectivity and Off-Target Profile

The core selectivity data for SGC-CBP30 is summarized in the table below.

Target Category Specific Target Affinity / Potency (Kd or IC₅₀) Selectivity Fold-Change (vs. CBP/p300) Assay Type
Primary Targets CBP 26-47 nM [1] [2] - ITC, Biolayer Interference [1] [2]
p300 32 nM [1] - ITC [1]
Major Off-Targets (BET Family) BRD4(1) 850-885 nM [1] [2] ~34-fold ITC [1] [2]
BRD2, BRD3, BRD4(2) Low µM range (ΔTm 0.9-2.0°C) [1] - DSF [1]
Other Off-Targets Adrenergic α2C Receptor 110 nM [2] - Panel screening (136 targets) [2]
Phosphodiesterase-5 (PDE5) 150 nM [2] - Panel screening (136 targets) [2]
Adrenergic α2A Receptor 570 nM [2] - Panel screening (136 targets) [2]
Platelet-Activating Factor (PAF) 510 nM [2] - Panel screening (136 targets) [2]
ABCG2 Transporter Inhibition identified [3] - Combinatorial drug screen [3]

A Differential Scanning Fluorimetry (DSF) assay against 45 bromodomains confirmed that aside from CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].

Cellular Activity and Experimental Guidance

The narrow window between on-target and off-target effects is the primary challenge for your experimental work.

  • Cellular Target Engagement: The probe is cell-active, with experiments showing dose-dependent inhibition of the CBP-histone H3.3 interaction (NanoBRET assay) with an EC₅₀ of 0.28 µM, and chromatin release of a CBP-bromodomain fusion protein (high-content imaging assay) at low micromolar concentrations (~2.5 µM) [4].
  • Critical Concentration Window: The recommended concentration range in cells is 100 to 1000 nM [2]. Dosing above 2-3 µM carries a high risk of observing phenotypes driven by BET bromodomain inhibition rather than CBP/p300-specific effects [1] [2]. The following conceptual diagram illustrates this relationship.

Troubleshooting FAQs and Best Practices

Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?

  • A: For most cell-based assays, maintain this compound concentrations at or below 2.5 µM [4]. The most reliable data for CBP/p300-specific effects are generated in the 100 nM to 1 µM range [2]. Any effects observed consistently at concentrations of 3.3 µM or 10 µM are likely confounded by significant off-target activity, particularly BET inhibition [2].

Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?

  • A: The most robust strategy is to use a combination of orthogonal tools:
    • Employ a Selective BET Inhibitor: Include a pan-BET inhibitor (e.g., JQ1) or a BD1-selective inhibitor as a control. If your phenotype is replicated by the BET inhibitor, it suggests off-target involvement [1].
    • Use an Alternative CBP/p300 Probe: If available, confirm key findings with a chemically distinct CBP/p300 inhibitor, such as CPI-637, which offers a much wider selectivity window over BET bromodomains (~700-fold) [2].
    • Monitor Known Transcriptional Signatures: Use qPCR or RNA-seq to assess the expression of known CBP/p300-specific genes (e.g., a subset of IL-17A regulated genes) versus BET-target genes (e.g., MYC). This compound has a much more restricted effect on gene expression than the pan-BET inhibitor JQ1 [1].

Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should I consider?

  • A: Be aware that this compound has been identified as an inhibitor of the ABCG2 efflux transporter [3]. This off-target effect is not related to its epigenetic activity but can profoundly potentiate the cytotoxicity of other drugs that are substrates of ABCG2 (e.g., TAK-243) by increasing their intracellular concentration [3]. Control experiments to rule out this mechanism are advised in such settings.

References

SGC-CBP30 treatment time cell cycle arrest G1 phase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Evidence

SGC-CBP30 selectively inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In sensitive multiple myeloma cell lines, this inhibition directly leads to the transcriptional suppression of the critical oncoprotein IRF4 and its downstream target, c-MYC. Depleting this IRF4/MYC axis is the primary mechanism by which this compound induces cell cycle arrest and apoptosis [1].

The diagram below illustrates this signaling pathway and the experimental workflow for detecting G1 arrest.

G cluster_pathway This compound Mechanism of Action cluster_detection Phenotypic Detection of G1 Arrest CBP30 This compound CBP CBP/EP300 Bromodomain CBP30->CBP Inhibits IRF4 IRF4 Transcription CBP->IRF4 Suppresses MYC c-MYC Expression IRF4->MYC Regulates Arrest G1 Phase Cell Cycle Arrest MYC->Arrest Sync Synchronize cells in G0/G1 Treat Treat with this compound (≤ 2.5 µM) Sync->Treat Release Release into cell cycle Treat->Release Analyze Analyze at 16-24h Release->Analyze Analyze->Arrest

The evidence for G1 arrest comes from a key experiment using the LP-1 multiple myeloma cell line [1]:

  • Experimental Protocol: Researchers first synchronized LP-1 cells in the G0/G1 phase of the cell cycle. They then released the cells into a medium containing either DMSO (control) or this compound. Cell cycle progression was analyzed at 8, 16, and 24 hours post-release.
  • Key Finding: While cells progressed normally through the first G2/M phase, a significant accumulation of cells in the G1 phase of the subsequent cell cycle (at 16 and 24 hours) was observed in the treated group, indicating a failure to progress beyond the G1 checkpoint [1].

Quantitative Data on Cellular Response

The table below summarizes the sensitivity of various hematological cancer cell lines to this compound, showing that multiple myeloma cells are particularly vulnerable.

Cell Line Origin Sensitivity to this compound Reported GI₅₀ / IC₅₀ Key Phenotypic Outcome
Multiple Myeloma (e.g., LP-1) Highly Sensitive GI₅₀ < 3 µM [1] G1 cell cycle arrest & apoptosis [1]
Other Hematologic Cancers Variable / Resistant Not specified Lack of significant arrest
Non-NMC Solid Tumors (e.g., Pancreatic) Resistant IC₅₀ >> NMC cells [2] No efficacy at tested concentrations

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges when using this compound to study G1 arrest.

Q1: I am not observing G1 arrest in my cell line after this compound treatment. What could be wrong?

  • Verify Cell Line Sensitivity: Confirm that your cell model is dependent on the IRF4 network, like multiple myeloma cells. Many solid tumors and other hematologic cancers are not sensitive to CBP/EP300 bromodomain inhibition [1] [2]. Check the table above for reference.
  • Optimize Treatment Conditions:
    • Concentration: Use a dose ≤ 2.5 µM to ensure on-target effects and avoid potential off-target toxicity [1]. Perform a dose-response curve (e.g., 0.5 µM to 5 µM) to find the optimal concentration for your specific cell line.
    • Timing: G1 arrest may not be immediate. Analyze cells 16-24 hours after treatment or after releasing from synchronization to see the clearest effect, as cells fail to enter the next S phase [1].
  • Validate Target Engagement: Use techniques like a cellular NanoBRET assay or monitor chromatin binding of CBP to confirm that the inhibitor is engaging its target in your cells [1].

Q2: How can I confirm that the observed effects are specific to CBP/EP300 inhibition and not due to off-target activity?

  • Use a Second Probe: Employ a chemically distinct CBP/EP300 bromodomain inhibitor, such as I-CBP112, to see if it recapitulates the G1 arrest phenotype [1].
  • Perform a Rescue Experiment: Ectopically express IRF4 or c-MYC in your cell line. If the G1 arrest induced by this compound is reversed (rescued), this provides strong evidence for an on-target mechanism via the IRF4/MYC axis [1].
  • Check for BET Inhibition Artifacts: At high concentrations (>5 µM), this compound can also inhibit BET bromodomains like BRD4 [1] [3]. Always use the recommended selective concentrations and include a selective BET inhibitor (e.g., JQ1, CPI203) as a control to rule out effects from BET family inhibition [1].

Q3: What are the best methods to quantify G1 arrest in my experiment?

  • Flow Cytometry for DNA Content: This is the gold standard. Stain cells with propidium iodide and analyze DNA content. An increase in the population with 2n DNA content indicates G1 arrest.
  • Live-Cell Imaging with Reporters: Use fluorescent cell cycle reporters (e.g., PIP-FUCCI) to track cell cycle phase changes in real-time in live cells [4].
  • Immunofluorescence Staining: Use antibodies against key G1-phase markers (like phosphorylated Rb) or proliferation markers (like Ki67) to complement DNA content analysis [5].

Detailed Experimental Protocol: Analyzing G1 Arrest

This protocol is adapted from the methods used in the primary literature to demonstrate this compound's effect [1].

1. Cell Culture and Seeding:

  • Culture sensitive cell lines (e.g., LP-1 multiple myeloma) under recommended conditions.
  • Seed cells in appropriate plates and allow them to adhere and grow to ~60-70% confluence.

2. Cell Synchronization (Optional but recommended):

  • To better observe a synchronized wave of cells entering and arresting in G1, you can synchronize cells in G0/G1 prior to treatment using serum starvation or contact inhibition.

3. Drug Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Treatment Group: Add this compound to the culture medium at a final concentration of 2.5 µM.
  • Control Group: Treat with an equal volume of DMSO (vehicle control).
  • Incubate cells for the desired timeframe. For initial analysis of G1 arrest, 16-24 hours is a suitable time point.

4. Analysis of Cell Cycle Arrest:

  • Harvesting: Trypsinize and collect cells by centrifugation.
  • Fixation and Staining: Resuspend the cell pellet in cold PBS, fix with 70% ethanol (added drop-wise while vortexing), and store at -20°C. Before analysis, pellet the fixed cells, wash with PBS, and treat with RNase A. Then, stain DNA with propidium iodide (PI).
  • Flow Cytometry: Analyze the PI-stained cells using a flow cytometer. Use the fluorescence data to gate and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

SGC-CBP30 apoptosis induction multiple myeloma cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Pathways

SGC-CBP30 is a selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In multiple myeloma, this inhibition leads to a direct suppression of the IRF4 transcription factor and its key target, c-MYC. Since multiple myeloma cells are critically dependent on the IRF4/MYC axis for survival, this suppression results in cell cycle arrest and the induction of apoptosis [1].

The diagram below illustrates this core mechanism and a key experimental strategy for overcoming resistance.

G cluster_core Core Mechanism of this compound cluster_resistance Strategy to Overcome Resistance SGC_CBP30 This compound CBP_EP300 CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300 Inhibits IRF4_Stabilization Sustained IRF4 Expression SGC_CBP30->IRF4_Stabilization Targets IRF4_Expression IRF4 Expression CBP_EP300->IRF4_Expression Suppresses MYC_Expression MYC Expression IRF4_Expression->MYC_Expression Downregulates Apoptosis Apoptosis & Cell Cycle Arrest MYC_Expression->Apoptosis Leads to Lenalidomide Lenalidomide Resistance CRBN Cereblon (CRBN) Abnormality Lenalidomide->CRBN  e.g., Mutation/Low Expression CRBN->IRF4_Stabilization Results in Resensitization Resensitization to Treatment IRF4_Stabilization->Resensitization Restores Sensitivity

Experimental Setup and Validation

To ensure your experiments are robust, here are the key parameters for using this compound effectively.

Table 1: Key Experimental Parameters for this compound [1]

Parameter Specification Details / Purpose
Working Concentration ≤ 2.5 µM For on-target effects; higher concentrations may have off-target BET bromodomain inhibition.
Cell Viability Assay (GI₅₀) < 3 µM The half-maximal growth inhibitory concentration for sensitive multiple myeloma cell lines.
Phenotypic Outcome G1 Cell Cycle Arrest & Apoptosis Primary phenotypic effect observed after treatment.
Key Downstream Validation IRF4 & c-MYC Suppression Measure protein/mRNA levels to confirm on-target mechanism.
Rescue Experiment Ectopic IRF4 or MYC Expression Re-expression antagonizes this compound effects, confirming mechanism.

Frequently Asked Questions & Troubleshooting

Here are solutions to some common experimental challenges.

Q1: The apoptotic response in my multiple myeloma cell lines is weaker than expected. What could be the cause?

  • Confirm Mechanism: Always validate on-target activity by measuring the downregulation of IRF4 and c-MYC at the mRNA and protein levels (e.g., via qRT-PCR and western blot) [1]. Without this confirmation, it's difficult to troubleshoot efficacy.
  • Check for Preexisting Resistance: Some cell lines may have inherent or acquired resistance mechanisms. Investigate the status of the CRBN pathway, as lenalidomide-resistant cells with sustained IRF4 expression have been shown to be re-sensitized by this compound [2].
  • Optimize Combination Therapy: Research indicates that apoptosis in myeloma can be synergistically enhanced by targeting multiple pathways. Consider combining this compound with other agents, such as an MCL-1 inhibitor, which has shown synergistic killing with dexamethasone in preclinical models [3].

Q2: How can I be sure that the effects I'm seeing are due to CBP/EP300 inhibition and not off-target BET inhibition?

  • Use the Right Concentration: Strictly maintain this compound concentrations at or below 2.5 µM to minimize BET bromodomain inhibition [1].
  • Employ a Selective BET Inhibitor Control: Include a selective BET inhibitor (like CPI203) in your experiments. This compound should not effectively displace BRD4 from chromatin at your working concentrations, while CPI203 will [1].
  • Leverage Cellular Selectivity: The high sensitivity of multiple myeloma cells relative to other hematologic cancer cells is a hallmark of CBP/EP300 bromodomain inhibition, not BET inhibition [1].

Q3: Are there any clinical-stage compounds similar to this compound that I can reference for translational studies? Yes, inobrodib (developed by CellCentric) is a first-in-class, oral p300/CBP inhibitor currently in Phase I/II clinical trials for relapsed/refractory multiple myeloma (NCT04068597). It also targets the IRF4/MYC axis and has shown a 75% overall response rate in early clinical data when combined with pomalidomide and dexamethasone [4]. This provides a strong translational context for your preclinical work with this compound.

References

SGC-CBP30 validation chemical probe criteria

Author: Smolecule Technical Support Team. Date: February 2026

Defining a Quality Chemical Probe

The definition of a high-quality chemical probe is centered on three core criteria, designed to ensure that observed cellular effects are due to the intended target [1] [2]:

  • Potency: The probe should have high affinity for its primary target, typically with an in vitro potency (e.g., Kd or IC50) of less than 100 nM.
  • Selectivity: The probe should be selective for its target over related proteins, ideally demonstrating at least 30-fold selectivity against closely related family members.
  • Cellular Activity: The probe must engage its target in a cellular environment, producing on-target effects at a concentration ideally below 1 μM.

Validation of SGC-CBP30 Against Probe Criteria

This compound meets or exceeds the standard criteria for a high-quality chemical probe, as detailed in the following table.

Validation Criterion Standard for a Quality Probe [1] [2] This compound Performance Data
In Vitro Potency < 100 nM Kd = 21 nM for CBP; Kd = 32-38 nM for p300 [3] [4] [5]
Selectivity over BET Bromodomains ≥ 30-fold ~40-fold selective over BRD4(1) (Kd = 850 nM); ~250-fold over BRD4(2) [3] [6] [5]
Cellular Target Engagement Effective at ≤ 1 μM IC50 = 1.5-2.8 μM in various cell-based reporter and expression assays [6] [5]

This compound's mode of action and high selectivity are structurally validated. An X-ray crystal structure (PDB ID: 5BT3) confirms that this compound binds directly to the acetyl-lysine binding pocket of the p300 bromodomain [7] [6]. The compound was specifically engineered to exploit subtle differences in this pocket compared to BET family bromodomains, achieving its significant selectivity [4].

Performance in Biological Models and Protocols

This compound has been widely used to investigate the biological roles of CBP/p300. The table below summarizes key experimental findings and established protocols.

Biological System / Assay Observed Outcome / Protocol Significance / Implication
p53 Signaling Pathway Inhibition of doxorubicin-stimulated p53 activity in RKO cells (IC50 = 1.5 μM); Inhibition of p53-induced p21 activation (IC50 = 1.54 μM) [4] [5] Validates CBP/p300 bromodomain role in p53-mediated transcription [4]
Multiple Myeloma Models Selective reduction of IRF4 and c-MYC expression, causing cell cycle arrest and apoptosis in sensitive cell lines (GI50 < 3 μM) [8] Suggests CBP/EP300 bromodomain inhibition as a therapeutic strategy for lymphoid malignancies [8]
Cellular Target Engagement (FRAP) Accelerates fluorescence recovery after photobleaching (FRAP) at 1 μM [3] [4] Demonstrates direct, on-target disruption of bromodomain-chromatin interactions in live cells [3]
Chemical Reprogramming Used in protocols for reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) [3] [9] Highlights a role for CBP/p300 in regulating cell plasticity and identity

To visualize how this compound is applied in a typical cellular investigation, the following diagram outlines the general workflow and key readouts:

Start Start: Treat Cells with This compound A Cellular Target Engagement Start->A B Disruption of Specific Protein-Protein Interactions A->B Readout1 FRAP Recovery A->Readout1 Measured by C Altered Gene Expression B->C D Phenotypic Outcome C->D Readout2 ↓ MYC mRNA/Protein C->Readout2 Measured by Readout3 Cell Cycle Arrest & Apoptosis D->Readout3 Measured by Mech1 Inhibition of CBP/p300 Bromodomain Binding Mech1->B Molecular Mechanism Mech2 Suppression of IRF4 Transcription Mech2->C Molecular Mechanism

Key Considerations for Use

When using this compound, researchers should be mindful of the following to ensure robust and interpretable results:

  • Optimal Concentration Range: The recommended concentration for on-target effects in cells is 1-2.5 μM [8] [6]. Higher concentrations (e.g., ≥ 3-10 μM) risk engaging off-targets, including BET bromodomains and others.
  • Off-Target Activity: Despite its excellent bromodomain selectivity, this compound shows activity against some non-epigenetic targets at higher concentrations, including Adrenergic receptor α2C, Phosphodiesterase 5 (PDE5), and Platelet-activating factor (PAF) receptor [6].
  • Use of Controls: For critical experiments, it is considered best practice to use orthogonal probes (e.g., inhibitors with different chemotypes) and/or matched target-inactive control compounds to confirm that observed phenotypes are due to CBP/p300 inhibition [2].
  • Metabolic Stability: this compound has rapid metabolism in human liver microsome assays, which may limit its utility for certain in vivo studies without further optimization [6].

References

SGC-CBP30 comparison next-generation CBP/p300 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of CBP/p300 Inhibitors

The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like SGC-CBP30, and direct performance comparisons are not available in the searched literature.

Inhibitor Name Target Domain Primary Mechanism Reported Potency (KD/IC₅₀) Key Characteristics & Applications
This compound [1] [2] [3] Bromodomain Blocks acetyl-lysine binding site [4] CBP: 26 nM (KD), p300: 32 nM (KD) [1] • High selectivity for CBP/p300 over other bromodomains [1] [5]. • Reduces IL-17A in Th17 cells; potential for inflammatory diseases [1] [5]. • Induces cell cycle arrest/apoptosis in multiple myeloma by suppressing IRF4 [6].
I-CBP112 [6] Bromodomain Blocks acetyl-lysine binding site [4] Information missing • Chemically distinct from this compound but also selective [6]. • Shows potent activity against multiple myeloma cell lines [6].
A485 [7] [8] HAT (Histone Acetyltransferase) Inhibits catalytic acetyltransferase activity [7] Information missing • Directly inhibits enzymatic function, preventing histone/acetylated substrate acetylation [7]. • Mobilizes leukocytes from bone marrow; potential for combating toxic neutropenia [7]. • Impairs zygotic genome activation (ZGA) in developmental models [8].

Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature.

  • 1. Binding Affinity and Selectivity Profiling (for this compound):

    • Method: Temperature Shift Assay (DSF) and Isothermal Titration Calorimetry (ITC) [1].
    • Protocol: The binding affinity and selectivity of this compound were determined by profiling it against a panel of 45 bromodomains using DSF. The significant ΔTm shifts indicated strong and selective binding to the CBP/p300 bromodomains. ITC was then used to determine the precise solution-phase dissociation constants (KD) for CBP and p300, confirming low nanomolar affinity [1].
  • 2. Cellular Target Engagement (for this compound and I-CBP112):

    • Method: NanoBRET Assay and Chromatin Speckle Formation Assay [6].
    • Protocol: A NanoBRET assay monitoring the interaction between the CBP bromodomain and histone H3.3 in cells was used to calculate the EC₅₀ for the inhibitors. Additionally, an imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding was employed. The release causes the proteins to aggregate into visible speckles, the number and intensity of which are quantitated by high-content imaging [6].
  • 3. Functional Assays in Disease Models:

    • Th17 Cytokine Suppression: Primary human T cells from healthy donors and patients with autoimmune diseases were cultured and stimulated. Secretion of IL-17A and other proinflammatory cytokines was measured via ELISA after treatment with this compound, demonstrating a potent anti-inflammatory effect [1] [5].
    • Multiple Myeloma Cell Viability: A panel of multiple myeloma and acute leukemia cell lines was treated with this compound or I-CBP112. Cell viability and proliferation were assessed, showing that a subset, particularly multiple myeloma lines, was highly sensitive. Subsequent RNA-seq analysis identified downregulation of the critical oncogenic drivers IRF4 and MYC [6].
    • Zygotic Genome Activation (ZGA): Medaka and zebrafish embryos were treated with A485 or this compound at the blastula stage. Subsequent RNA-seq and chromatin analysis (e.g., H3K27ac ChIP-seq) revealed that CBP/p300 inhibition specifically downregulated developmental genes while leaving housekeeping gene activation largely unaffected [8].

Mechanisms of CBP/p300 Inhibition

The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.

architecture cluster_domains Functional Domains cluster_inhibitors Inhibitors & Their Targets compound CBP/p300 Protein BRD Bromodomain (BRD) HAT HAT Domain HAT->BRD Recognizes Acetylated Lysine TAZ2 TAZ2 Domain TAZ2->HAT Autoinhibits KIX KIX Domain SGC This compound SGC->BRD  Targets ICBP I-CBP112 ICBP->BRD A A485 A->HAT  Targets

This diagram illustrates the functional domains of CBP/p300 and their relationship. This compound and I-CBP112 act as bromodomain inhibitors, preventing the recognition of acetylated histones and transcription factors. In contrast, A485 is a HAT domain inhibitor that directly blocks the enzymatic acetyltransferase activity [7] [4] [8].

Research Implications and Selection Guide

  • This compound is a well-validated, selective chemical probe for the CBP/p300 bromodomains. It is the ideal choice for studies aiming to dissect the specific biological role of acetyl-lysine reading by CBP/p300 without directly affecting its catalytic HAT activity [1] [3].
  • A485 is a powerful tool for investigating the consequences of completely abolishing the acetyltransferase function of CBP/p300. Its effects are often more profound, as it prevents the acetylation of all substrates, including histones and transcription factors like p53 and AR [7] [4].
  • The choice between a bromodomain inhibitor and a HAT inhibitor should be guided by the specific biological question. For example, in the context of Th17-mediated inflammation, bromodomain inhibition with this compound was sufficient to suppress IL-17A effectively, suggesting a key role for the reader function in this pathway [1].

References

Mechanistic Comparison: SGC-CBP30 vs. BET Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in how these two classes of inhibitors target the IRF4 network.

Feature CBP/EP300 Inhibitor (SGC-CBP30) BET Inhibitors (e.g., JQ1, I-BET762)
Primary Molecular Target Bromodomains of CBP and EP300 transcriptional coactivators [1] Bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [2]
Primary Mechanism in MM Direct transcriptional suppression of IRF4 [1] [3]. Displacement of BRD4 from chromatin, leading to direct suppression of MYC transcription [4] [3] [2].
Impact on IRF4 Directly reduces IRF4 mRNA and protein expression [1]. Reduces IRF4 expression indirectly, as a downstream consequence of MYC inhibition [4] [3].
Impact on MYC Suppresses c-MYC as a secondary effect of IRF4 downregulation [1]. Directly suppresses MYC transcription and is a primary mechanism of action [4] [3] [2].
Key Proposed Pathway CBP/EP300 → IRF4 → MYC [1] BRD4 → MYC → IRF4 [4] [3]
Phenotypic Outcome Cell cycle arrest (G1 phase) and apoptosis in MM cell lines [1]. Inhibition of proliferation and induction of apoptosis [4] [2].

The following diagram illustrates the distinct pathways targeted by these inhibitors.

G cluster_common cluster_BETi BET Inhibitor (e.g., JQ1) cluster_CBPi CBP/EP300 Inhibitor (e.g., this compound) IRF4 IRF4 MYC MYC IRF4->MYC Transactivates MM_Cell_Death MM Cell Death IRF4->MM_Cell_Death Suppression Leads to MYC->IRF4 Transactivates BRD4 BRD4 BRD4->MYC Promotes BET_Inhibitor BET Inhibitor BET_Inhibitor->BRD4 Inhibits CBP_EP300 CBP_EP300 CBP_EP300->IRF4 Promotes CBP_Inhibitor CBP/EP300 Inhibitor CBP_Inhibitor->CBP_EP300 Inhibits

Summary of Supporting Experimental Data

Key experimental findings from the literature are summarized in the table below.

Assay Type This compound (CBP/EP300i) BET Inhibitors (BETi) Key Findings
Cell Viability (GI₅₀) ~1.58 - 5 µM [3] ~0.27 - 0.42 µM (JQ1) [3] BET inhibitors like JQ1 show greater potency in cell viability assays [3].
Gene Expression (mRNA) Significant reduction of IRF4 and MYC [1]. Significant reduction of MYC and subsequent IRF4 downregulation [4] [3]. Both inhibitor classes disrupt the IRF4-MYC axis but at different primary nodes.
Rescue Experiments Ectopic expression of IRF4 or MYC rescues cells from death [1]. Information not explicit in search results. Confirms the critical role of the IRF4-MYC axis in this compound's mechanism [1].
Immune Modulation Increases surface expression of NK cell-activating ligand MICA [4]. Increases surface expression of NK cell-activating ligand MICA [4]. Both inhibitors can enhance "eat-me" signals for immune cells, promoting NK cell-mediated killing [4].
IRF4 Protein Half-Life Reduces mRNA but limited impact on IRF4 protein within 72h [3]. Reduces mRNA but limited impact on IRF4 protein within 72h [3]. The long half-life of IRF4 protein (>24h) may explain the disconnect between mRNA and protein loss [3].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies commonly used in the cited studies.

Cell Viability and Apoptosis Assays
  • Protocol: MM cell lines are treated with a dose range of inhibitors for 48-72 hours. Viability is measured using assays like CellTiter-Blue, which quantifies metabolic activity [3].
  • Cell Cycle Analysis: To confirm G1 arrest, cells can be arrested in G0/G1 and then released into a cell cycle in the presence of the inhibitor. DNA content is analyzed via flow cytometry at various time points (e.g., 8h, 16h, 24h) [1].
Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This is the standard method to measure changes in mRNA levels.
    • RNA Extraction: Total RNA is isolated from treated cells.
    • cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).
    • qPCR Amplification: cDNA is amplified using sequence-specific primers for target genes and housekeeping genes for normalization. Fold changes are calculated using the ΔΔCt method [3].
Protein-Level Analysis
  • Western Blotting:
    • Protein Extraction: Total protein is lysed from treated cells.
    • Gel Electrophoresis: Proteins are separated by size.
    • Membrane Transfer & Blocking: Proteins are transferred to a membrane and blocked to prevent non-specific binding.
    • Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest and HRP-conjugated secondary antibodies.
    • Detection: Signal is developed using chemiluminescence and detected to visualize protein levels [3].
  • Protein Half-Life Measurement: Cells are treated with cycloheximide, a protein synthesis inhibitor, and harvested over a time course (up to 72 hours). IRF4 protein levels are monitored by Western blotting to determine degradation kinetics [3].
Chromatin and Binding Studies
  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq):
    • Cross-linking: Cells are treated with inhibitor or vehicle, and DNA-protein complexes are cross-linked.
    • Cell Lysis & Chromatin Shearing: Chromatin is fragmented by sonication.
    • Immunoprecipitation (IP): Fragmented chromatin is incubated with antibodies against CBP/EP300, BRD4, or histone acetylation marks.
    • Library Prep & Sequencing: Immunoprecipitated DNA is purified and prepared for high-throughput sequencing to map protein-genome interactions [5].

Research Implications and Considerations

The experimental data reveals several critical considerations for your research:

  • Target Engagement vs. Phenotypic Delay: While both inhibitors successfully engage their targets and reduce target mRNA, the long half-life of the IRF4 protein means that induction of cell death may not be primarily mediated by the rapid loss of IRF4 protein in short-term experiments. The phenotypic effects are likely driven by the collective disruption of the entire oncogenic network [3].
  • Potency vs. Mechanism: Although BET inhibitors may appear more potent in viability assays, CBP/EP300 inhibition offers a more direct route to suppressing IRF4 transcription. This mechanistic distinction is crucial for target validation and for overcoming potential resistance to BET inhibitors [1] [3].
  • Combination Therapy Potential: Given the non-overlapping mechanisms and the lack of strong synergy in combined inhibition, both classes represent parallel strategies to disrupt the same critical oncogenic loop. Their differential effects on other pathways may make them suitable for different combination therapy regimens or for treating distinct patient subgroups [3].

References

SGC-CBP30 cellular specificity multiple myeloma vs leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Specificity and Potency

The table below summarizes the key experimental data on the cellular effects of SGC-CBP30 across different hematologic malignancies.

Cancer Type Model System Observed Effects Key Findings
Multiple Myeloma Panel of 15 human cell lines [1] Significant anti-proliferative effect, cell cycle arrest (G1 phase), and apoptosis [1] 14 out of 15 most sensitive cell lines were from multiple myeloma; direct transcriptional suppression of IRF4 and its target, MYC [1].
Multiple Myeloma Lenalidomide-resistant cell lines (XG1LenRes, etc.) [2] Re-sensitization to lenalidomide treatment [2] Effective even in drug-resistant settings; strategy to target the IRF4/MYC axis and restore drug sensitivity [2].
Acute Myeloid Leukemia (AML) MV4;11 cell line and other AML models [3] [4] Impaired colony formation, induced differentiation, and reduced self-renewal of leukemic cells [4]. Shows activity, but generally described as less potent or requiring higher concentrations compared to its effects in myeloma [1] [3].

Experimental Protocols for Key Findings

  • Cell Viability and Proliferation Assays: Researchers treated a diverse panel of hematologic cancer cell lines with increasing concentrations of this compound. Cell viability and growth inhibition (GI50) were typically measured using assays like MTT or Alamar Blue over 72-96 hours. The GI50 value (concentration for 50% growth inhibition) was then calculated to determine sensitivity [1].
  • Gene Expression Analysis: To investigate mechanism of action, sensitive multiple myeloma cell lines were treated with this compound. Changes in gene expression were analyzed using RNA sequencing or quantitative RT-PCR. This directly identified IRF4 and MYC as the most significantly downregulated genes [1].
  • Rescue Experiments: To confirm that IRF4 and MYC downregulation is central to this compound's effect, researchers performed "rescue" experiments. They introduced ectopic genes forcing the expression of IRF4 or MYC in myeloma cells treated with this compound. This restored cell viability, proving these two factors are key to the drug's mechanism [1].
  • Combination Studies (in resistant myeloma): Lenalidomide-resistant cell lines were treated with a combination of lenalidomide and This compound. Cell viability was then assessed and compared to either drug alone. The restoration of lenalidomide's effect upon addition of this compound demonstrates targeted resensitization [2].

Mechanism of Action and Signaling Pathways

The cellular specificity of this compound can be traced to its targeted disruption of a specific oncogenic pathway critical for multiple myeloma survival. The following diagram illustrates the key mechanistic pathway.

architecture SGC_CBP30 This compound CBP_EP300 CBP/EP300 Bromodomain SGC_CBP30->CBP_EP300 Inhibits IRF4_Expression IRF4 Gene Expression CBP_EP300->IRF4_Expression Regulates MYC_Expression MYC Gene Expression IRF4_Expression->MYC_Expression Directly Activates Myeloma_Survival Myeloma Cell Survival & Proliferation MYC_Expression->Myeloma_Survival

This compound works by competitively binding to the bromodomain of the transcriptional coactivators CBP and EP300, which prevents them from recognizing acetylated histones on chromatin [1] [5] [4]. In multiple myeloma, this inhibition leads to the direct transcriptional suppression of IRF4, a master regulator that these cells are critically dependent on for survival [1]. The reduction of IRF4 then leads to the downregulation of its key target, the oncogene MYC. This dual suppression of IRF4 and MYC triggers cell cycle arrest and apoptosis specifically in multiple myeloma cells [1] [2]. In contrast, while this compound can affect leukemia cells, their survival is less exclusively dependent on this specific pathway.

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

508.2241186 g/mol

Monoisotopic Mass

508.2241186 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SGC-CBP30

Dates

Last modified: 08-15-2023
Ebrahimi et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, doi: 10.1038/s41589-019-0264-z, published online 8 April 2019

Explore Compound Types